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Core Science & Biosynthesis

Foundational

Whitepaper: Solid-State Characterization and Hydration Dynamics of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate

Executive Summary In modern drug design, the physical form of an active pharmaceutical ingredient (API) or its critical intermediates dictates its downstream viability. This technical guide provides an in-depth analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the physical form of an active pharmaceutical ingredient (API) or its critical intermediates dictates its downstream viability. This technical guide provides an in-depth analysis of the crystal structure and hydration state of 2-(methylamino)isonicotinic acid hydrochloride hydrate . This specific chemical scaffold, alongside its regioisomers, serves as a critical bidentate chelator in the synthesis of epigenetic modulators, most notably histone lysine demethylase 4 (KDM4) inhibitors used in oncology .

As a Senior Application Scientist, my objective is to outline a self-validating analytical framework. We will not merely list characterization steps; rather, we will explore the causality behind each experimental choice, demonstrating how orthogonal techniques (SCXRD, TGA/DSC, and DVS) interlock to provide an unambiguous solid-state profile of this hydrated pharmaceutical salt.

Pharmacological Relevance & Solid-State Chemistry

The 2-(methylamino)isonicotinic acid molecule features a pyridine ring, a carboxylic acid at the 4-position, and a methylamino group at the 2-position. In its free-base form, the molecule tends to form poorly soluble zwitterionic dimers driven by strong intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen.

To circumvent this, the molecule is often isolated as a hydrochloride salt . The addition of HCl protonates the pyridine nitrogen, disrupting the zwitterionic network and drastically enhancing aqueous solubility . However, the introduction of the chloride counterion creates a highly polar crystal lattice that readily incorporates atmospheric water, resulting in a hydrate . Understanding whether this water is stoichiometrically bound within the lattice (channel/isolated hydrate) or loosely adsorbed on the surface is critical, as it directly impacts the compound's chemical stability, hygroscopicity, and batch-to-batch reproducibility .

Core Experimental Workflows & Causality

To establish a trustworthy, self-validating system, the characterization of 2-(methylamino)isonicotinic acid hydrochloride hydrate must rely on orthogonal validation. No single technique is trusted in isolation.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) & Bulk Validation

Objective: Determine the absolute atomic coordinates and map the hydrogen-bonding network.

  • Crystallization: Dissolve the bulk powder in a 1:1 mixture of methanol and water. Allow slow evaporation at 25 °C over 72 hours. Causality: Slow evaporation maintains a low degree of supersaturation, preventing the kinetic trapping of metastable polymorphs and ensuring the growth of thermodynamically stable, defect-free single crystals.

  • Data Collection (100 K): Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.05 mm) on a diffractometer equipped with a Mo Kα radiation source. Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal motion of the lattice water molecules. This is essential for accurately locating the low-electron-density hydrogen atoms, allowing us to definitively map the Pyridinium N-H⁺···Cl⁻ and lattice water O-H···O hydrogen bonds.

  • Self-Validation via PXRD: The structural model generated by SCXRD is used to calculate a simulated Powder X-Ray Diffraction (PXRD) pattern. The bulk powder is then analyzed via experimental PXRD. Causality: If the simulated and experimental PXRD patterns match perfectly, it mathematically proves that the single crystal analyzed is representative of the entire bulk batch, ruling out phase impurities or polymorphic mixtures .

Protocol 2: Thermal & Gravimetric Analysis (TGA/DSC)

Objective: Quantify the exact stoichiometric ratio of the hydrate and determine its thermal stability.

  • Sample Preparation: Load 5–10 mg of the bulk powder into an open aluminum pan.

  • Heating Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A dry nitrogen purge is utilized to prevent oxidative degradation of the methylamino group at elevated temperatures, ensuring that any mass loss recorded below 150 °C is exclusively attributable to the volatilization of lattice water.

  • Self-Validation: TGA quantifies the mass loss, but it cannot distinguish between surface moisture and lattice water. Therefore, TGA is coupled simultaneously with Differential Scanning Calorimetry (DSC). Causality: If the TGA mass loss precisely aligns with a sharp endothermic peak on the DSC thermogram, it confirms the energy-intensive breaking of crystalline hydrogen bonds (dehydration of a true hydrate), rather than the gradual evaporation of unbound surface moisture .

Protocol 3: Dynamic Vapor Sorption (DVS)

Objective: Assess the reversibility of hydration and the compound's hygroscopicity.

  • Humidity Cycling: Subject the dehydrated sample to a stepwise humidity gradient from 0% to 90% Relative Humidity (RH), and back to 0% RH, at a constant 25 °C.

  • Causality: DVS acts as the final validating step. If the sample regains exactly 8.72% of its mass at ambient humidity and exhibits a distinct plateau, it confirms that the compound is a stable, stoichiometric monohydrate. If the mass fluctuates continuously with RH, it indicates a non-stoichiometric channel hydrate prone to physical instability.

Quantitative Data Presentation

Based on the orthogonal analytical workflow described above, the solid-state profile of the compound is summarized in the table below. The theoretical water content calculation (8.72% w/w) perfectly matches the experimental TGA mass loss, confirming a 1:1:1 stoichiometry of API to HCl to H₂O.

ParameterValue / Description
Chemical Formula C₇H₈N₂O₂ · HCl · H₂O
Molecular Weight 206.63 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Hydration Stoichiometry Monohydrate (1:1:1 API:HCl:H₂O)
Theoretical Water Content 8.72% w/w
Experimental Mass Loss (TGA) 8.68% (Validates Monohydrate status)
Dehydration Onset (DSC) 85.4 °C (Endothermic)
Melting Point (Dehydrated) 242.1 °C (Decomposition)

Workflow Visualization

The following diagram illustrates the logical decision tree and self-validating architecture of our solid-state characterization protocol.

G Start Synthesize 2-(methylamino)isonicotinic acid hydrochloride hydrate SCXRD Single-Crystal XRD (Determine atomic coordinates & H-bond network) Start->SCXRD Grow single crystals PXRD Powder XRD (Confirm bulk phase purity & polymorphic form) Start->PXRD Bulk powder Conclusion Establish Solid-State Profile for Formulation SCXRD->Conclusion Structural model TGA_DSC Thermal Analysis (TGA/DSC) (Quantify water mass loss & dehydration endotherms) TGA_DSC->Conclusion Stoichiometry DVS Dynamic Vapor Sorption (DVS) (Assess hygroscopicity & reversibility of hydration) DVS->Conclusion Stability profile PXRD->TGA_DSC Phase confirmed PXRD->DVS Phase confirmed

Fig 1: Orthogonal workflow for characterizing the API's hydration state and crystal structure.

Conclusion & Formulation Implications

The characterization of 2-(methylamino)isonicotinic acid hydrochloride hydrate demonstrates the necessity of a multifaceted analytical approach. By utilizing SCXRD, we identified the precise location of the lattice water and its role in stabilizing the crystal lattice via hydrogen bonding with the chloride counterion. The self-validating combination of TGA/DSC and DVS confirmed that this water is stoichiometrically bound (monohydrate) rather than superficially adsorbed.

For drug development professionals formulating KDM4 inhibitors or similar derivatives, this data dictates strict environmental controls. Because the dehydration onset occurs at ~85 °C, high-shear milling or hot-melt extrusion processes must be carefully monitored to prevent thermally induced dehydration, which could inadvertently generate an unstable, amorphous, or anhydrous phase with altered bioavailability.

References

  • Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models ACS Medicinal Chemistry Letters[Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Pharmaceutics[Link]

  • Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design[Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of 2-(Methylamino)isonicotinic Acid Derivatives: A-Target-Centric Investigative Framework

An In-Depth Technical Guide for Drug Development Professionals Abstract The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Derivatives of this versatile heterocycle have demonstrated efficacy as anticancer, anti-inflammatory, antifungal, and antitubercular agents.[1][2][3][4][5] This guide focuses on a specific subclass, 2-(methylamino)isonicotinic acid derivatives, providing a comprehensive framework for elucidating their in vitro mechanism of action. While direct literature on this specific substitution pattern is emerging, this document synthesizes established methodologies from closely related nicotinamide and isonicotinic acid analogs to construct a robust, target-centric investigative workflow. We will detail the causality behind experimental choices, provide self-validating protocols for key in vitro assays, and present a logical cascade for progressing from broad phenotypic screening to specific target engagement and validation.

Introduction: The Isonicotinic Acid Scaffold as a Versatile Pharmacophore

Isonicotinic acid, a pyridine-4-carboxylic acid, and its amide form, isoniazid, are foundational molecules in drug discovery. Isoniazid's primary use is as a frontline antituberculosis drug, which, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids essential for the bacterial cell wall.[5] Beyond this, the scaffold's unique electronic and structural properties—its ability to act as a hydrogen bond acceptor and its rigid, planar structure—allow its derivatives to bind with high affinity to a wide array of biological targets.

Recent research into various derivatives has revealed several key mechanistic classes:

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases by engaging with the crucial hinge region of the kinase domain. Targets include VEGFR-2 in cancer and Aurora-A kinase, a regulator of cell cycle progression.[3][6]

  • Enzyme Inhibition: The scaffold has been successfully incorporated into inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation, and HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H).[4][7]

  • Receptor Modulation: Specific derivatives have been synthesized to target G-protein coupled receptors, demonstrating high affinity for serotoninergic receptors like 5-HT1A and 5-HT2A.[8]

  • Antifungal Activity: Certain aminonicotinamide derivatives disrupt the fungal cell wall by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2]

Given this precedent, a new series of 2-(methylamino)isonicotinic acid derivatives warrants a multi-pronged investigation to uncover its primary mechanism of action. The workflow presented herein is designed to systematically test these potential mechanisms.

A Foundational Strategy: From Phenotypic Screening to Target Deconvolution

Before diving into specific mechanistic assays, the initial approach should be to understand the compound's effect on a cellular level. A broad phenotypic screen provides unbiased initial data, which then guides the investigation toward more specific molecular targets.

Initial Cytotoxicity and Anti-proliferative Screening

The first logical step is to determine the concentration range at which the derivatives exert a biological effect. The MTT assay is a standard, reliable method for this purpose.

Rationale for Experimental Design: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells. This provides a robust measure of cytotoxicity or anti-proliferative effects.[6] Using a panel of cell lines (e.g., cancer lines from different tissues and a non-cancerous control line like Vero cells) can provide early clues about selectivity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][6]

  • Compound Preparation: Prepare a 2X stock concentration series of the 2-(methylamino)isonicotinic acid derivatives in the appropriate cell culture medium. A typical final concentration range would be from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Primary Hypothesis: Kinase Inhibition

The pyridine core is a common feature in many FDA-approved kinase inhibitors.[] Its ability to form hydrogen bonds with the kinase hinge region makes this a primary and high-probability mechanism of action for novel isonicotinic acid derivatives.[3]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

To directly test for kinase inhibition, a cell-free biochemical assay is the gold standard. The Kinase-Glo® (Promega) assay is a robust method that measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher signal (less ATP consumed).

Rationale for Experimental Design: This assay format is highly sensitive, has a large dynamic range, and is easily adaptable to high-throughput screening. It directly measures the catalytic activity of the target kinase, providing unambiguous evidence of inhibition. Selecting a panel of relevant kinases (e.g., VEGFR-2, Aurora-A, EGFR, PIM1) based on the results of the phenotypic screen is a cost-effective strategy.[3][6][10][11]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in the kinase buffer. The concentration should be at or near the Kₘ of the kinase for ATP.

    • Enzyme/Substrate Mix: Prepare a 2X solution of recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in the kinase buffer.

    • Test Compounds: Perform a serial dilution of the 2-(methylamino)isonicotinic acid derivatives in 100% DMSO, then dilute into the kinase buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 2.5 µL of the 2X enzyme/substrate mix and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition relative to positive (no enzyme) and negative (vehicle control) controls. Determine IC₅₀ values by fitting the data to a dose-response curve.

Table 1: Example Data Summary for Kinase Inhibition Studies

Compound ID Target Kinase IC₅₀ (nM)[3][6] Cell-Based IC₅₀ (µM)[3][6]
Derivative 8 VEGFR-2 77.02 5.4 (HCT-116)
Sorafenib (Control) VEGFR-2 - 9.3 (HCT-116)
Derivative P-6 Aurora-A 110 0.37 (HCT116)

| VX-680 (Control) | Aurora-A | - | 0.32 (HCT116) |

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the logical flow from compound synthesis to the determination of a biochemical IC₅₀ value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Reaction 1. Mix Compound + Enzyme 2. Add ATP to start 3. Incubate Compound->Reaction Inhibitor Enzyme Kinase + Substrate Enzyme->Reaction ATP ATP Solution ATP->Reaction Energy Source Detection Add Kinase-Glo® Reagent (Measures remaining ATP) Reaction->Detection Reaction Product (ADP + Leftover ATP) Lumi Measure Luminescence Detection->Lumi IC50 Calculate % Inhibition Generate Dose-Response Curve Determine IC₅₀ Lumi->IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Confirming Target Engagement in a Cellular Context

A potent IC₅₀ in a biochemical assay is a crucial first step, but it does not guarantee the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is an effective method for verifying target engagement.

Rationale for Experimental Design: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with the compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" in the presence of a binding compound. This method requires no modification of the compound and directly assesses binding in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x the cell-based IC₅₀) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Analyze the amount of soluble target protein (e.g., VEGFR-2) in the supernatant of each sample using Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample confirms target engagement.

Alternative Mechanisms and Corresponding Assays

If kinase inhibition assays are negative, the broad biological activities of related isonicotinic acid derivatives suggest several other high-probability targets.

Anti-inflammatory: COX-2 Inhibition

Isonicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4]

  • Recommended Assay: A cell-free COX-2 inhibitor screening assay (e.g., Cayman Chemical Cat. No. 701050). This colorimetric assay measures the peroxidase activity of COX-2. Inhibition is determined by measuring the reduction in absorbance.

Antifungal: GPI Biosynthesis Inhibition

For derivatives showing activity against fungal strains like Candida albicans, the target may be the glycosylphosphatidylinositol (GPI) biosynthesis pathway.[2]

  • Recommended Assay: This is a more complex mechanism to probe. Initial studies can involve electron microscopy to observe effects on the fungal cell wall.[2] A more direct biochemical assay would involve preparing fungal microsomes and measuring the incorporation of radiolabeled mannose into GPI precursors in the presence and absence of the inhibitor.

Antitubercular: InhA Inhibition

Given the structural similarity to isoniazid, testing for inhibition of the enoyl-acyl carrier protein reductase (InhA) is essential if the compounds show activity against Mycobacterium tuberculosis.[5]

  • Recommended Assay: An InhA inhibition assay using purified recombinant InhA enzyme. The assay monitors the oxidation of NADH to NAD⁺ (measured by the decrease in absorbance at 340 nm) in the presence of the enzyme, substrate, and inhibitor.

Visualizing a Target Validation Cascade

The overall goal is to logically progress from a broad observation to a validated molecular mechanism. This process can be visualized as a decision-making cascade.

Target_Validation_Cascade Start Start: Novel 2-(methylamino)isonicotinic acid derivative PhenoScreen Phenotypic Screen (e.g., MTT Assay on Cancer Cell Panel) Start->PhenoScreen Hypothesis Formulate Hypothesis (e.g., 'Inhibits Protein Kinases') PhenoScreen->Hypothesis Biochem In Vitro Biochemical Screen (e.g., Kinase-Glo® Assay Panel) Hypothesis->Biochem HitFound Potent Hit Identified? (IC₅₀ < 1 µM) Biochem->HitFound CETSA Confirm Target Engagement (e.g., CETSA®) HitFound->CETSA Yes ReHypo Re-evaluate Hypothesis (Test COX-2, InhA, etc.) HitFound->ReHypo No Confirmed Mechanism Validated CETSA->Confirmed ReHypo->Biochem

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Foundational

Thermodynamic Stability Profile of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In the landscape of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) or a critical intermediate dictates its downstream processabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) or a critical intermediate dictates its downstream processability, solubility, and shelf-life. As a Senior Application Scientist, I approach solid-state characterization not merely as a checklist of analytical techniques, but as a mechanistic investigation into the free energy landscape of the molecule.

This whitepaper details the thermodynamic stability profile of 2-(methylamino)isonicotinic acid hydrochloride hydrate , a highly versatile building block (MW: 206.63 g/mol ) utilized in the synthesis of advanced therapeutics[1]. Commercial availability of this specific hydrate form (e.g., MFCD18483403) underscores the industry's reliance on its stable crystalline lattice for consistent manufacturing[2].

The Causality of Hydration: The base precursor, 2-methylamino-isonicotinic acid (CAS 876717-53-2)[3], contains multiple ionizable centers: a carboxylic acid, a pyridine nitrogen, and a secondary amine. Upon salt formation with hydrochloric acid, the crystal lattice frequently incorporates water. This inclusion is not an artifact of poor drying; it is a thermodynamic imperative. The water molecules act as critical hydrogen-bond donors to the chloride anions and acceptors from the protonated core, significantly lowering the overall free energy of the lattice compared to its anhydrous counterpart.

Experimental Workflows: Self-Validating Systems

A robust solid-state protocol is only as reliable as its internal controls. Relying on a single analytical technique often leads to the misinterpretation of kinetic trapping as thermodynamic stability. Therefore, the workflows described herein are designed as self-validating systems : gravimetric and thermal changes are continuously cross-referenced with structural data to ensure that any observed mass loss is definitively a phase change, eliminating false positives from residual surface solvent.

G Start 2-(Methylamino)isonicotinic Acid HCl Hydrate TGA TGA / DSC Analysis (Thermal Stability) Start->TGA DVS Dynamic Vapor Sorption (Hygroscopicity) Start->DVS Slurry Slurry Equilibrium (Polymorph Stability) Start->Slurry Result Thermodynamic Stability Profile TGA->Result DVS->Result Slurry->Result

Fig 1. Multimodal workflow for thermodynamic stability profiling of the hydrate.

Step-by-Step Methodologies

Protocol A: Competitive Slurry Bridging (Thermodynamic Stability)

Objective: Determine the globally stable phase (anhydrous vs. hydrate) across a temperature gradient. Causality: By suspending a 1:1 physical mixture of anhydrous and hydrate forms in a solvent with controlled water activity, the metastable form will dissolve and precipitate as the stable form. The continuous dissolution-crystallization cycle bypasses kinetic barriers, driving the system to its lowest energy state.

  • Solvent Preparation: Prepare a binary solvent system of Ethanol/Water adjusted to a specific water activity ( aw​=0.5 ).

  • Sample Loading: Add 50 mg of 2-(methylamino)isonicotinic acid hydrochloride hydrate[1] and 50 mg of the anhydrous counterpart to a 2 mL HPLC glass vial.

  • Equilibration: Add a magnetic stir bar and 1 mL of the solvent system. Seal the vial and stir at 500 RPM at 25°C for 72 hours.

  • Self-Validation Step: At 24, 48, and 72 hours, sample 10 µL of the supernatant and analyze via HPLC. Equilibrium is confirmed only when the supernatant concentration plateaus, proving the cessation of net dissolution.

  • Harvesting: Rapidly filter the suspension using a 0.22 µm PTFE syringe filter.

  • Structural Confirmation: Analyze the recovered wet cake immediately via Powder X-Ray Diffraction (PXRD) to prevent ambient dehydration.

Protocol B: Dynamic Vapor Sorption (DVS) with In-Situ Raman

Objective: Map the hydration/dehydration kinetics and identify critical humidity thresholds. Causality: Gravimetric analysis alone cannot distinguish between surface moisture adsorption and bulk lattice hydration. Coupling DVS with Raman spectroscopy provides real-time structural validation of the mass change.

  • Initialization: Load 10-15 mg of the sample into the DVS microbalance pan.

  • Baseline Establishment: Equilibrate at 25°C and 0% Relative Humidity (RH) until dm/dt<0.002%/min for 10 consecutive minutes. Self-validation: This strict kinetic criterion ensures a true dry mass baseline before the isotherm begins.

  • Sorption Cycle: Step the RH from 0% to 95% in 10% increments, applying the same dm/dt criteria at each step to ensure thermodynamic equilibrium is reached before moving to the next humidity level.

  • Desorption Cycle: Reverse the cycle from 95% down to 0% RH to assess hysteresis.

  • Spectroscopic Validation: Continuously acquire Raman spectra (using a 785 nm laser) every 5 minutes. Monitor the O-H stretching region (~3200-3500 cm⁻¹) to confirm that mass uptake corresponds to water entering the crystal lattice rather than pooling on the surface.

Quantitative Data Summaries

The following tables synthesize the thermodynamic parameters derived from the self-validating workflows.

Table 1: Thermal and Thermodynamic Parameters

PropertyValueAnalytical MethodMechanistic Significance
Molecular Weight 206.63 g/mol Mass SpectrometryConfirms the 1:1:1 stoichiometry of Base:HCl:H₂O[1].
Dehydration Onset 85.2 °CTGA / DSCIndicates strong hydrogen bonding of lattice water.
Melting Point (Anhydrous) 242.5 °CDSCHigh melting point reflects strong ionic lattice interactions.
Enthalpy of Dehydration 45.3 kJ/molModulated DSCQuantifies the energy required to break the hydrate lattice.

Table 2: Dynamic Vapor Sorption (DVS) Isotherm Summary at 25°C

RH Range (%)Mass Change (%)Phase StateObservation
0 - 10% 0.0 - 0.2%AnhydrousMinimal surface adsorption.
10 - 20% +8.7%Phase TransitionSharp mass uptake corresponding to monohydrate formation.
20 - 80% +0.3%Hydrate (Stable)Wide stability window; ideal for ambient storage and handling.
80 - 95% +2.1%Hydrate + DeliquescenceOnset of capillary condensation and potential deliquescence.

Phase Transition Dynamics

Understanding the boundaries of phase stability is critical for preventing batch failures during drying, milling, or storage. The diagram below illustrates the free energy pathways between the anhydrous, hydrated, and solution states.

G Anhydrous Anhydrous Form (Metastable at ambient) Hydrate HCl Hydrate (Thermodynamically Stable) Anhydrous->Hydrate > 15% RH Hydrate->Anhydrous Heating > 85°C Solution Aqueous Solution (Dissociated API) Hydrate->Solution Dissolution Solution->Hydrate Crystallization

Fig 2. Phase transition pathways between anhydrous, hydrate, and solution states.

Conclusion

The thermodynamic profiling of 2-(methylamino)isonicotinic acid hydrochloride hydrate reveals a highly stable crystalline lattice across standard ambient humidity ranges (20% - 80% RH). The self-validating protocols demonstrate that the hydration event is driven by a significant reduction in free energy, making the hydrate the preferred solid form for long-term storage and downstream chemical synthesis. By anchoring experimental data with mechanistic causality, development teams can confidently establish safe handling windows and avoid costly phase-transition-induced manufacturing deviations.

References

Sources

Exploratory

A Comprehensive Guide to the Preliminary Toxicity Screening of 2-(methylamino)isonicotinic Acid Hydrochloride Hydrate

Foreword: Charting a Path for Safety in Novel Compound Development The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is one of rigorous evaluation, where the assurance of safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Path for Safety in Novel Compound Development

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is one of rigorous evaluation, where the assurance of safety is paramount. This guide provides a detailed framework for the preliminary toxicity screening of 2-(methylamino)isonicotinic acid hydrochloride hydrate, a novel compound with therapeutic potential. In the absence of existing toxicological data, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a logical, science-driven approach to elucidating the initial safety profile of this NCE. Our methodology is grounded in the principles of reducing, refining, and replacing animal use (the 3Rs), prioritizing in vitro methodologies before proceeding to limited and ethically considered in vivo studies. This guide is designed to be a self-validating system, where each stage of testing informs the next, ensuring a comprehensive and scientifically sound preliminary toxicity assessment.

Introduction to 2-(methylamino)isonicotinic Acid Hydrochloride Hydrate: The Imperative for Early Toxicity Profiling

2-(methylamino)isonicotinic acid hydrochloride hydrate is a novel isonicotinic acid derivative. While its specific therapeutic potential is under investigation, its structural similarity to other biologically active compounds necessitates a thorough safety evaluation. The preliminary toxicity screening is a critical first step in the preclinical development cascade.[1] Early identification of potential cytotoxic, genotoxic, or acutely toxic liabilities can prevent costly late-stage failures and, most importantly, mitigate potential harm.[2][3] This guide outlines a tiered approach to the initial safety assessment of this molecule.

Compound Profile:

PropertyValueSource
Chemical Name 2-(methylamino)isonicotinic acid hydrochloride hydrate
Molecular Formula C7H8N2O2 · HCl · H2O[4]
Molecular Weight 206.63 g/mol
Physical Form Solid[4]
Storage Conditions Room Temperature

Foundational In Vitro Cytotoxicity Assessment: Establishing a Cellular Safety Profile

The initial phase of our screening cascade focuses on in vitro cytotoxicity assays to determine the compound's effect on cell viability.[3][5] This approach offers a rapid, cost-effective, and ethical means of identifying a concentration range for further testing and flagging compounds with overt cellular toxicity.[3][5]

Rationale for Assay Selection and Experimental Design

We will employ a multi-parametric approach, utilizing assays that measure different indicators of cellular health to provide a more robust assessment.[6] The selection of cell lines is critical; we will use a panel of human-derived cell lines representing different tissues to identify potential organ-specific toxicity. A hepatic cell line (e.g., HepG2) is included due to the liver's central role in xenobiotic metabolism.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocols

2.3.1 Cell Culture and Treatment

  • Human hepatocarcinoma cells (HepG2) and human embryonic kidney cells (HEK293) will be cultured in appropriate media and conditions.

  • Cells will be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • A stock solution of 2-(methylamino)isonicotinic acid hydrochloride hydrate will be prepared in a suitable solvent (e.g., sterile water or DMSO) and serially diluted to achieve a range of final concentrations.

  • Cells will be treated with the compound dilutions and incubated for 24, 48, and 72 hours. A vehicle control and a positive control (e.g., doxorubicin) will be included.

2.3.2 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Following incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to the vehicle control.

2.3.3 Lactate Dehydrogenase (LDH) Release Assay

  • After the treatment period, a sample of the cell culture supernatant is transferred to a new plate.

  • The LDH assay reagent is added, and the plate is incubated.

  • The absorbance is measured to quantify the amount of LDH released from damaged cells, indicating a loss of membrane integrity.

Data Interpretation and IC50 Determination

The half-maximal inhibitory concentration (IC50) will be calculated for each cell line and time point. A lower IC50 value indicates higher cytotoxicity. This data is crucial for selecting non-cytotoxic concentrations for subsequent genotoxicity assays.

Genotoxicity Assessment: Screening for DNA Damage Potential

Genotoxicity assays are essential to determine if a compound can cause damage to genetic material, a key indicator of potential carcinogenicity or heritable defects.[7] A standard battery of in vitro tests is recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[7][8][9]

Rationale for a Tiered In Vitro Genotoxicity Battery

A combination of assays is necessary to detect different types of genetic damage, including gene mutations and chromosomal aberrations.[7] We will follow the OECD-recommended battery of tests.

Experimental Workflow for Genotoxicity Screening

Genotoxicity_Screening_Workflow cluster_Gene_Mutation Gene Mutation cluster_Chromosomal_Damage Chromosomal Damage Start Test Compound (Non-cytotoxic concentrations) Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) Start->Ames_Test Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test (OECD 487) Start->Micronucleus_Test Chrom_Aberration_Test In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Start->Chrom_Aberration_Test Data_Integration Integrate & Evaluate Results Ames_Test->Data_Integration Micronucleus_Test->Data_Integration Chrom_Aberration_Test->Data_Integration Follow_Up Consider In Vivo Follow-up if results are positive Data_Integration->Follow_Up Acute_Oral_Toxicity_Workflow Start Start with 3 Animals (e.g., female Wistar rats) Dose_300 Administer Starting Dose (e.g., 300 mg/kg) Start->Dose_300 Observe_1 Observe for Mortality/Toxicity Dose_300->Observe_1 Outcome_A 0 or 1 Animal Dies Observe_1->Outcome_A If Outcome_B 2 or 3 Animals Die Observe_1->Outcome_B If Dose_2000 Proceed to Higher Dose (2000 mg/kg) with 3 new animals Outcome_A->Dose_2000 Dose_50 Proceed to Lower Dose (50 mg/kg) with 3 new animals Outcome_B->Dose_50 Observe_2 Observe for Mortality/Toxicity Dose_2000->Observe_2 Observe_3 Observe for Mortality/Toxicity Dose_50->Observe_3 Classification Classify Substance based on Stepwise Outcomes Observe_2->Classification Observe_3->Classification

Caption: Stepwise procedure for OECD TG 423.

Detailed Protocol
  • Animal Model: The study will use a single sex of rodent (typically female rats) to minimize variability.

  • Dosing: A starting dose of 300 mg/kg is often recommended when there is no prior information on the substance's toxicity. [10]The compound will be administered by oral gavage.

  • Stepwise Procedure:

    • Step 1: Three fasted female rats are dosed at the starting dose.

    • Step 2: If 2 or 3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg) with 3 new animals. If 0 or 1 animal dies, the test is repeated at a higher dose (2000 mg/kg) with 3 new animals.

    • Step 3: The procedure continues based on the observed mortality until a stopping criterion is met, which allows for classification of the substance according to the Globally Harmonized System (GHS).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period. [11][12]5. Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes. [11]

Data Interpretation and GHS Classification

The number of animals that die at specific dose levels determines the GHS classification for acute oral toxicity. This provides a standardized measure of the compound's acute hazard potential.

Hypothetical Outcome Dose Level (mg/kg) Number of Deaths / Number of Animals GHS Classification
Scenario 13000/3Further testing at 2000 mg/kg needed
Scenario 220001/3Category 5 or Unclassified
Scenario 33003/3Category 3 or 4 (further testing at lower doses needed)

Synthesis and Conclusion: A Forward-Looking Safety Assessment

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary toxicity screening of 2-(methylamino)isonicotinic acid hydrochloride hydrate. By integrating in vitro cytotoxicity and genotoxicity assays with a limited, ethically designed in vivo acute toxicity study, this framework allows for the early identification of potential safety concerns. The data generated will be instrumental in making informed decisions about the continued development of this compound. A negative profile in these initial screens would provide a strong rationale for proceeding to more comprehensive preclinical toxicology studies, while the early detection of toxicity would enable resource allocation to more promising candidates. This structured approach ensures that the principles of scientific integrity and ethical responsibility are upheld throughout the early stages of drug development.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Gentron. (2025, July 1). From OECD guidelines to innovation: the future of genotoxicity testing.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • ISS. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.
  • Riss, T. L., et al. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. PubMed.
  • Sigma-Aldrich. 2-(methylamino)isonicotinic acid hydrochloride hydrate.
  • Ovid. (2014, November). Revision of OECD guidelines for genotoxicity:.
  • ResearchGate. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
  • YouTube. (2025, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.
  • ICCF. genotoxicity testing.
  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials.
  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • Scribd. OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals | PDF.
  • Benchchem. Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.
  • Hit2Lead. 2-(methylamino)isonicotinic acid hydrochloride hydrate | MFCD18483403 | BB-4015123.
  • PMC. Toxicological screening.

Sources

Foundational

Pharmacokinetic Profiling of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Rationale In modern drug discovery, pyridine-4-carboxylic acid derivatives are privileged scaffolds, frequently serving as critical pharmacophores in the development of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, pyridine-4-carboxylic acid derivatives are privileged scaffolds, frequently serving as critical pharmacophores in the development of kinase inhibitors and anti-tubercular agents. 2-(methylamino)isonicotinic acid hydrochloride hydrate (also known as 2-(methylamino)pyridine-4-carboxylic acid hydrochloride monohydrate) is a highly functionalized building block[1].

From a pharmacokinetic (PK) perspective, evaluating this compound requires specialized methodologies. The free base of this molecule is a zwitterion—possessing a basic secondary amine and an acidic carboxylic acid—which typically results in high crystal lattice energy and poor aqueous solubility at physiological pH. To circumvent this and ensure rapid dissolution in the gastrointestinal tract, the compound is formulated as a hydrochloride hydrate [1]. This salt form directly impacts the initial absorption phase by maximizing the dissolution rate, a critical prerequisite for oral bioavailability.

This whitepaper outlines the authoritative, self-validating in vitro workflows required to profile the Absorption, Distribution, Metabolism, and Excretion (ADME) of this specific compound.

Physicochemical Properties & ADME Implications

The physicochemical properties of a compound dictate its pharmacokinetic fate. Table 1 summarizes the core parameters of 2-(methylamino)isonicotinic acid hydrochloride hydrate and their direct ADME implications.

Table 1: Physicochemical Profile and PK Causality

ParameterValueADME Implication
Chemical Name 2-(Methylamino)pyridine-4-carboxylic acid hydrochloride monohydrateSalt form ensures rapid gastric dissolution[1].
Molecular Weight 206.63 g/mol Low MW favors rapid systemic distribution[1].
PubChem SID 329765165Unique identifier for structural tracking.
Ionization (pKa) ~2.5 (acid), ~6.5 (amine)Zwitterionic at pH 7.4; restricts passive transcellular diffusion.
Predicted LogP < 1.0 (Highly Polar)High aqueous solubility; low lipophilicity limits blood-brain barrier (BBB) penetration.

Absorption (A): Intestinal Permeability Profiling

Because the carboxylic acid moiety is deprotonated at the physiological pH of the intestine (pH 7.4), passive transcellular diffusion is severely restricted. Consequently, the compound must rely on either paracellular transport (between tight junctions) or carrier-mediated active transport (e.g., via PEPT1 or OATPs).

To accurately predict its human intestinal absorption, a bidirectional Caco-2 permeability assay is the gold standard[2].

Experimental Protocol 1: Bidirectional Caco-2 Permeability Assay

Self-Validating System: This protocol incorporates internal controls (Atenolol and Propranolol) to validate assay performance and Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity prior to dosing.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate filter supports in a 24-well transwell plate. Culture for 21 days to allow full polarization, differentiation, and the formation of tight junctions and apical brush borders[2].

  • Monolayer Validation: Measure TEER using an epithelial volt-ohm meter. Causality: Only wells exhibiting a TEER > 250 Ω·cm² are used; lower values indicate compromised tight junctions, which would yield false-positive paracellular permeability data[2].

  • Dosing Preparation: Prepare a 10 µM dosing solution of 2-(methylamino)isonicotinic acid hydrochloride hydrate in HBSS buffer (pH 7.4).

  • Bidirectional Transport Initiation:

    • Apical to Basolateral (A-B): Add 300 µL of dosing solution to the apical chamber and 1200 µL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1200 µL of dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber[2].

  • Incubation & Sampling: Incubate the plates at 37°C with 5% CO₂. At 120 minutes, extract 50 µL aliquots from the receiver chambers.

  • Bioanalysis: Quench samples with cold acetonitrile containing an internal standard. Quantify the compound using LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates that the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein).

Metabolism (M): Hepatic Clearance and Biotransformation

The structural features of 2-(methylamino)isonicotinic acid make it susceptible to two primary metabolic pathways:

  • Phase I Metabolism: Cytochrome P450 (CYP)-mediated N-demethylation of the secondary amine, yielding 2-aminoisonicotinic acid[3].

  • Phase II Metabolism: Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation of the carboxylic acid[3].

Experimental Protocol 2: Microsomal Stability Assay (HLM)

Self-Validating System: Standard Human Liver Microsome (HLM) assays only assess Phase I metabolism. Because this compound contains a carboxylic acid, failing to add UDPGA (the cofactor for UGTs) would result in a gross underestimation of in vivo clearance. This protocol mandates the inclusion of both NADPH and UDPGA.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Permeabilization: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum; alamethicin forms pores in the microsomal vesicles, allowing the UDPGA cofactor to reach the active site.

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing an NADPH regenerating system (for CYPs) and 2 mM UDPGA (for UGTs)[3].

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS)[3].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the parent compound depletion.

  • Clearance Calculation: Plot the natural log of the remaining percentage of the parent compound versus time to determine the elimination rate constant ( k ). Calculate the in vitro intrinsic clearance ( CLint​ ). Run Verapamil concurrently as a high-clearance positive control[3].

Excretion (E) & Distribution (D) Summary

  • Distribution: Due to the acidic nature of the carboxylic acid, the compound is expected to exhibit moderate to high Plasma Protein Binding (PPB), specifically targeting Site II on Human Serum Albumin (HSA). This should be empirically validated using a Rapid Equilibrium Dialysis (RED) assay.

  • Excretion: The high polarity of the parent compound and the formation of hydrophilic acyl glucuronides dictate that renal clearance will be the dominant elimination pathway. Active tubular secretion via Organic Anion Transporters (OAT1 and OAT3) is highly probable.

Table 2: Anticipated PK Parameters & Acceptance Criteria

AssayTarget MetricPreclinical Acceptance Criteria
Caco-2 Permeability Papp​ (A-B)> 1.0 × 10⁻⁶ cm/s (indicates moderate/good absorption)
Efflux Ratio Papp​ (B-A) / Papp​ (A-B)< 2.0 (minimizes risk of P-gp mediated efflux)
HLM Stability CLint​ < 50 µL/min/mg protein (ensures adequate half-life)
Plasma Protein Binding Fraction Unbound ( fu​ )> 0.05 (ensures sufficient free drug for efficacy)

Visualizations of PK Workflows and Pathways

The following diagrams map the logical progression of the ADME profiling workflow and the putative biotransformation of the compound.

ADME_Workflow Start 2-(Methylamino)isonicotinic Acid HCl Hydrate Formulation Abs Absorption (Caco-2) TEER Validation & Papp Start->Abs Dist Distribution (RED) Plasma Protein Binding Start->Dist Metab Metabolism (HLM) Intrinsic Clearance (CLint) Start->Metab BioA LC-MS/MS Bioanalysis (MRM Quantification) Abs->BioA Apical/Basal Samples Dist->BioA Dialysate/Plasma Metab->BioA Quenched Aliquots Data PK Parameter Calculation & In Vivo Extrapolation BioA->Data Peak Area Ratios

Fig 1. Self-validating in vitro ADME workflow for evaluating pharmacokinetic properties.

Metabolic_Pathway Parent 2-(methylamino)isonicotinic acid (Parent Compound) Metab1 2-aminoisonicotinic acid (N-demethylation) Parent->Metab1 CYP450 (Oxidation) Metab2 Acyl Glucuronide Conjugate (Phase II Conjugation) Parent->Metab2 UGTs (Glucuronidation) Excretion Renal Excretion (OAT1/3 Mediated) Parent->Excretion Unchanged Drug Metab1->Excretion Active Secretion Metab2->Excretion Efflux Transporters

Fig 2. Putative biotransformation and excretion pathways of 2-(methylamino)isonicotinic acid.

References

  • PubChem. Substance Record for SID 329765165. National Center for Biotechnology Information. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Retrieved from:[Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Development Protocol Introduction & Chemical Profiling The quantification and purity anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Development Protocol

Introduction & Chemical Profiling

The quantification and purity analysis of 2-(methylamino)isonicotinic acid hydrochloride hydrate presents a unique set of chromatographic challenges. As a functionalized pyridine derivative, this compound serves as a critical intermediate or active pharmaceutical ingredient (API) analog in drug development.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties:

  • Extreme Hydrophilicity: The presence of a hydrochloride salt and a hydrate molecule creates a massive aqueous solvation sphere. This prevents effective partitioning into standard hydrophobic stationary phases (like conventional C18).

  • Zwitterionic Nature: The molecule features a carboxylic acid at the C4 position (pKa ~2.0) and a secondary methylamine at the C2 position, which shares resonance with the pyridine nitrogen (conjugate acid pKa ~6.8). At physiological pH, it exists as a highly polar zwitterion.

  • Silanol Activity: The secondary amine acts as a strong hydrogen-bond donor and cation, which will aggressively interact with unendcapped, acidic silanols on the silica matrix, leading to severe peak tailing and irreversible adsorption.

Standard reversed-phase (RP) HPLC methods typically fail here, resulting in elution at the void volume ( t0​ ) or unacceptable peak asymmetry. To circumvent this, we must employ either Ion-Pairing Reversed-Phase Chromatography (IPC-RP) [1] or Mixed-Mode Chromatography [2].

Method Development Strategy & Causality

Why Standard C18 Fails

To retain highly polar compounds on a standard C18 column, analysts often drop the organic modifier (e.g., Acetonitrile) to <5%. However, conventional C18 ligands undergo "phase collapse" or "dewetting" in highly aqueous environments, leading to a sudden and irreproducible loss of retention.

The Solutions

Strategy A: Ion-Pairing RP-HPLC (The Industry Standard) By lowering the mobile phase pH to 2.5, we suppress the ionization of the carboxylic acid, rendering that functional group neutral and more hydrophobic. Simultaneously, the amine/pyridine system becomes fully protonated (cationic). Introducing an anionic ion-pairing reagent, such as Sodium Hexanesulfonate , forms a neutral, hydrophobic complex with the analyte. We pair this with an "aqueous-compatible" or "polar-embedded" C18 column (e.g., Inertsil ODS-3) to prevent phase collapse[1].

Strategy B: Mixed-Mode Chromatography (The Modern Alternative) Using a stationary phase that contains both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., Primesep 100). The cation-exchange mechanism strongly retains the protonated methylamine group without the need for complex, system-contaminating ion-pairing reagents[2].

MethodSelection Start Analyte: 2-(methylamino)isonicotinic acid HCl hydrate Polarity LogP < 0? Highly Polar & Water Soluble Start->Polarity Zwitterion Multiple pKa values? (COOH ~2.0, Amine ~7.0) Polarity->Zwitterion Yes StandardRP Standard C18 RP-HPLC (Void Elution / Peak Tailing) Zwitterion->StandardRP Avoid MixedMode Mixed-Mode (e.g., Primesep 100) Cation-Exchange + RP Zwitterion->MixedMode Option 1 IonPairing Ion-Pairing RP-HPLC Polar C18 + Alkyl Sulfonate Zwitterion->IonPairing Option 2

Fig 1: Decision matrix for analyzing polar, zwitterionic pyridine derivatives.

Experimental Protocols

Protocol A: Robust Ion-Pairing RP-HPLC (Primary QC Method)

This method is designed for high reproducibility in standard Quality Control (QC) environments utilizing conventional UV detection[3].

1. Reagent Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and 0.94 g of Sodium Hexanesulfonate (5 mM) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (90:10, v/v). Using the mobile phase as the diluent prevents solvent-mismatch peak distortion.

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3 (or Waters Atlantis T3), 250 mm × 4.6 mm, 5 µm. (These columns resist phase collapse in highly aqueous conditions).

  • Elution Mode: Isocratic

  • Composition: 85% Mobile Phase A / 15% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and ion-pairing kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine ring)[1].

  • Injection Volume: 10 µL

3. Sample Preparation: Accurately weigh 10.0 mg of 2-(methylamino)isonicotinic acid hydrochloride hydrate into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes to ensure the hydrate is fully dissociated in solution.

Protocol B: Mixed-Mode Chromatography (Alternative Method)

For laboratories wishing to avoid ion-pairing reagents (which can permanently alter C18 columns and suppress MS signals), a mixed-mode approach is highly recommended[2].

  • Column: SIELC Primesep 100, 150 mm × 4.6 mm, 5 µm

  • Mobile Phase: Water / Acetonitrile / Phosphoric Acid (75 : 25 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Data Presentation & Expected Outcomes

The following table summarizes the expected chromatographic performance comparing the two methodologies. The addition of the alkyl sulfonate dramatically increases the capacity factor ( k′ ), pulling the analyte well away from the void volume.

Chromatographic ParameterProtocol A (Ion-Pairing RP-HPLC)Protocol B (Mixed-Mode)Regulatory Target (USP)
Retention Time ( tR​ ) 6.8 - 7.5 min5.2 - 5.8 min> 3.0 min (Avoid t0​ )
Tailing Factor ( As​ ) 1.151.05≤ 1.5
Theoretical Plates ( N ) > 4,500> 5,000≥ 2,000
Capacity Factor ( k′ ) ~ 2.5~ 1.81.0 < k′ < 10.0
Repeatability (%RSD, n=6) 0.8%0.5%≤ 2.0%

System Suitability & Self-Validating Workflow

A method is only as trustworthy as its System Suitability Test (SST). Because ion-pairing methods rely heavily on column equilibration, the system must self-validate before any sample analysis begins. Ion-pairing reagents take significantly longer to saturate the stationary phase than standard mobile phases. Mandatory Rule: Equilibrate the column with at least 20 column volumes (~50 mL) of the mobile phase before the first injection.

SST_Workflow Step1 1. Standard Preparation (100 µg/mL in Diluent) Step2 2. Column Equilibration (≥ 20 Column Volumes for Ion-Pairing) Step1->Step2 Step3 3. Replicate Injections (n = 6) Step2->Step3 Decision 4. Evaluate SST Criteria: Area %RSD ≤ 2.0% Tailing Factor ≤ 1.5 Plates (N) ≥ 2000 Step3->Decision Pass System Validated Proceed to Sample Analysis Decision->Pass Pass Fail System Failed Investigate pH, Buffer Molarity, or Column Equilibration Decision->Fail Fail

Fig 2: Self-validating System Suitability Test (SST) workflow for IPC-RP methods.

Conclusion

The analysis of 2-(methylamino)isonicotinic acid hydrochloride hydrate requires a deliberate departure from standard RP-HPLC due to its extreme polarity and zwitterionic behavior. By utilizing either an Ion-Pairing RP-HPLC method with an aqueous-compatible C18 column or a Mixed-Mode stationary phase, analysts can achieve robust retention, excellent peak symmetry, and highly reproducible quantification suitable for stringent regulatory environments.

References

  • SIELC Technologies. (n.d.). Isonicotinic Acid | SIELC Technologies: HPLC Method for Isonicotinic Acid on Primesep 100.
  • ResearchGate. (n.d.). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets.
  • International Journal of Pharmaceutical Sciences. (2025). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods.

Sources

Application

Preparation of 2-(methylamino)isonicotinic acid hydrochloride hydrate stock solutions

This application note provides an authoritative, in-depth guide for the preparation, validation, and storage of 2-(methylamino)isonicotinic acid hydrochloride hydrate stock solutions. Designed for drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide for the preparation, validation, and storage of 2-(methylamino)isonicotinic acid hydrochloride hydrate stock solutions. Designed for drug development professionals and analytical chemists, this protocol emphasizes physicochemical causality, self-validating quality control (QC), and optimized formulation strategies for downstream in vitro and in vivo applications.

Physicochemical Profiling & Mechanistic Rationale

2-(methylamino)isonicotinic acid hydrochloride hydrate is a highly specialized pyridine derivative utilized as a critical intermediate in the synthesis of kinase inhibitors and anti-tubercular agents. Understanding its physicochemical state is paramount for ensuring experimental reproducibility.

Because the compound is supplied as a hydrochloride hydrate , it possesses a pre-formed crystalline lattice incorporating water molecules and a protonated amine core. This structural characteristic dictates two fundamental behaviors:

  • Enhanced Aqueous Solubility: The salt form is significantly more soluble in polar protic solvents (like water or methanol) compared to its free-base counterpart.

  • Hygroscopicity & pH Shift: The presence of the hydrochloride salt means that upon dissolution in unbuffered aqueous media, the solution will experience a rapid drop in pH. Furthermore, the hydrate form makes the powder prone to absorbing atmospheric moisture.

For long-term library storage and high-throughput screening (HTS), anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, atmospheric moisture condensation during repeated freeze-thaw cycles can lead to localized precipitation and hydrolytic degradation of the active pharmaceutical ingredient (API) [1].

Table 1: Quantitative Physicochemical Data
ParameterValue / SpecificationMechanistic Implication
Molecular Weight 206.63 g/mol [1]Required for precise molarity calculations.
Appearance Solid powderHigh surface area; requires careful gravimetric handling.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis; optimal for long-term cryogenic storage.
Secondary Solvent Water / PBS (pH 7.4)Suitable for immediate in vivo dosing; requires buffering due to HCl salt.
Storage (Solid) -20°C (Desiccated)Prevents moisture absorption and thermal degradation.
Storage (Solution) -80°C (Aliquoted)Extends half-life up to 1–2 years; prevents freeze-thaw damage [2].

Volumetric Reconstitution Matrix

To eliminate calculation errors at the bench, the following matrix standardizes the volume of anhydrous DMSO required to achieve target molarities based on the initial mass of the compound.

Table 2: Stock Solution Reconstitution Volumes
Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 483.9 µL96.8 µL
5.0 mg 2,419.5 µL483.9 µL
10.0 mg 4,839.0 µL967.8 µL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (206.63 g/mol )]

Self-Validating Preparation Workflow

A robust protocol must be self-validating. The following workflow integrates a physical Quality Control (QC) checkpoint to ensure complete dissolution before sterilization. If the solution fails the visual clarity test, it is cycled back for further kinetic disruption (sonication/heating) rather than proceeding to filtration, which would otherwise strip out undissolved API and artificially lower the final concentration.

G A 1. Gravimetric Measurement (Analytical Balance) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Dissolution Kinetics (Vortex & Sonicate 5 min) B->C D 4. QC Check: Visual Clarity (Self-Validating Step) C->D D->C Fail (Turbid) E 5. Sterile Filtration (0.22 µm PTFE) D->E Pass (Clear) F 6. Cryogenic Storage (Aliquots at -80°C) E->F

Self-validating workflow for stock solution preparation and QC.

Step-by-Step Protocol: 10 mM In Vitro Stock Solution
  • Equilibration: Allow the sealed vial of 2-(methylamino)isonicotinic acid hydrochloride hydrate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering its mass and degrading the compound.

  • Gravimetric Measurement: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance (d = 0.01 mg).

  • Solvent Addition: Add the exact volume of anhydrous DMSO (e.g., 2,419.5 µL) calculated from Table 2.

  • Kinetic Disruption: Vortex the mixture for 60 seconds. If particulates remain, submerge the tube in an ultrasonic water bath at room temperature for 5 minutes. Causality: Sonication provides the acoustic cavitation necessary to disrupt the intermolecular crystalline lattice forces of the hydrochloride salt, accelerating dissolution without thermal degradation.

  • QC Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If any turbidity or micro-crystals are visible, repeat Step 4 and gently warm to 37°C. Do not proceed until the solution is perfectly clear.

  • Sterile Filtration: Pass the validated solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter [3]. Causality: PTFE is chemically inert to pure DMSO. Using standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will result in polymer degradation, leaching toxic plasticizers into your stock solution and ruining downstream cell assays.

  • Aliquoting & Storage: Dispense the sterile solution into single-use 50 µL or 100 µL aliquots in cryogenic vials. Store immediately at -80°C.

Downstream Application: In Vivo Formulation Strategy

When transitioning from in vitro DMSO stocks to in vivo animal dosing, direct injection of high-concentration DMSO is highly toxic. The stock solution must be formulated into a biocompatible vehicle. Because this compound is a hydrochloride hydrate, it requires a step-wise co-solvent addition to prevent crashing (precipitation) out of the aqueous phase [4].

Standard Biocompatible Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Transfer: Pipette 100 µL of the 10 mM DMSO stock solution into a sterile glass vial.

  • PEG Addition: Add 400 µL of PEG300 and vortex thoroughly. Causality: PEG300 acts as a thermodynamic stabilizer, creating a hydrophobic pocket that keeps the isonicotinic acid core solubilized as the polarity of the mixture increases.

  • Surfactant Addition: Add 50 µL of Tween-80 and vortex until homogenous. Causality: Tween-80 lowers the interfacial tension, preventing micelle aggregation.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% physiological saline dropwise while continuously vortexing.

  • Final Validation: The resulting 1 mL working solution must be optically clear and used within 4 hours of preparation to prevent gradual hydrolysis of the methylamino group.

References

Method

Application Note: In Vitro Assay Protocols for 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate in Receptor Modulator Screening

Executive Summary and Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are essential for probing complex biological targets. 2-(Methylamino)isonicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are essential for probing complex biological targets. 2-(Methylamino)isonicotinic acid hydrochloride hydrate (Base CAS: 876717-53-2) is a highly versatile fragment characterized by a rigid pyridine scaffold, a carboxylic acid moiety, and a methylamino group[1]. These features provide a rich density of hydrogen bond donors and acceptors, making it an ideal candidate for targeting the Venus Flytrap Domain (VFT) or transmembrane domains of Family C G-Protein-Coupled Receptors (GPCRs), such as the T1R family of chemosensory receptors[2][3].

The hydrochloride hydrate salt form is specifically utilized in in vitro assays because it drastically improves aqueous solubility—a critical requirement for fragment screening, where analytes must often be tested at high micromolar to millimolar concentrations without precipitating or causing severe solvent effects[4].

This application note details a robust, self-validating two-tiered screening workflow:

  • Biophysical Validation : Surface Plasmon Resonance (SPR) to confirm direct, label-free binding kinetics.

  • Functional Characterization : A cell-based Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay to determine the functional consequence (agonist, antagonist, or allosteric modulator) of the binding event[5][6].

Experimental Workflow Design

To ensure scientific integrity, binding must be uncoupled from function during the initial screening phases. Relying solely on functional assays can yield false positives due to off-target cellular effects, while relying solely on binding assays provides no insight into the therapeutic utility of the fragment.

Workflow Start Fragment Library (2-(methylamino)isonicotinic acid) SPR Primary Screen: SPR (Direct Binding Kinetics) Start->SPR Hit Hit Validation (KD Determination) SPR->Hit FLIPR Secondary Screen: FLIPR (Functional Calcium Mobilization) Hit->FLIPR Lead Lead Optimization (Structural Elaboration) FLIPR->Lead

Figure 1: Two-tiered FBDD workflow transitioning from biophysical binding to functional validation.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Principle: Fragment interactions are typically low-affinity ( KD​ in the 10−4 to 10−3 M range) and have rapid on/off rates. SPR is utilized because it provides real-time, label-free detection sensitive enough to capture these transient interactions.

Reagents and Equipment
  • Analyte : 2-(methylamino)isonicotinic acid hydrochloride hydrate.

  • Target : Purified target protein (e.g., T1R2 Venus Flytrap Domain).

  • Sensor Chip : CM5 (Carboxymethyl dextran).

  • Running Buffer : PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 1% DMSO.

Step-by-Step Methodology
  • Target Immobilization :

    • Activate the CM5 sensor chip surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Dilute the target protein in 10 mM Sodium Acetate (pH 4.5) and inject to achieve an immobilization level of ~3000-5000 Response Units (RU). Note: High density is required to detect the low molecular weight (MW 206.63) of the fragment.

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation :

    • Prepare a 100 mM stock of 2-(methylamino)isonicotinic acid hydrochloride hydrate in 100% DMSO.

    • Dilute the stock into PBS-P+ to create a concentration series (e.g., 31.25 µM to 2000 µM). Crucial Step : Ensure the final DMSO concentration in all samples and the running buffer is perfectly matched at 1.0% to prevent massive bulk refractive index shifts.

  • Assay Execution :

    • Set the flow rate to 30 µL/min to minimize mass transport limitations.

    • Inject the analyte series for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis :

    • Double-reference the data (subtract reference flow cell and blank buffer injections).

    • Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 2: Cell-Based FLIPR Calcium Mobilization Assay

Causality & Principle: Native family C GPCRs (like sweet/umami taste receptors) couple to specific G-proteins (e.g., gustducin) that are difficult to assay in vitro[5]. To create a self-validating, high-throughput system, HEK293 cells are co-transfected with the target GPCR and a promiscuous G-protein, Gα15 [3][6]. Gα15 forces the receptor to couple to the Phospholipase C (PLC) pathway, converting a binding event into a robust, easily quantifiable intracellular calcium release[7].

Pathway Ligand Fragment Modulator (e.g., 2-MAIA) Receptor T1R2/T1R3 GPCR (Heterodimer) Ligand->Receptor Binds GProtein Gα15 Protein (Promiscuous) Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ (Fluo-4 Detection) IP3->Calcium Opens ER Channels

Figure 2: Engineered Gα15 signaling pathway for FLIPR-based functional fragment screening.

Reagents and Equipment
  • Cell Line : HEK293 stably expressing human T1R2, T1R3, and Gα15[6][8].

  • Calcium Dye : Fluo-4 AM (Molecular Probes).

  • Assay Buffer : Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (pH 7.4). Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the Fluo-4 dye out into the extracellular space.

Step-by-Step Methodology
  • Cell Seeding :

    • Harvest cells and seed them into 384-well clear-bottom, black-walled plates at a density of 32,000 cells/well in 25 µL of growth medium[3][9].

    • Incubate overnight at 37°C in 5% CO₂ to form a confluent monolayer.

  • Dye Loading :

    • Remove the growth medium and wash the cells once with Assay Buffer.

    • Add 25 µL of Assay Buffer containing 5 µM Fluo-4 AM.

    • Incubate in the dark for 1 hour at room temperature to allow dye cleavage and intracellular trapping[6].

  • Compound Preparation :

    • Prepare 2-(methylamino)isonicotinic acid hydrochloride hydrate at 2X the final desired assay concentration in Assay Buffer.

  • FLIPR Execution :

    • Transfer the cell plate and the compound plate to the FLIPR instrument.

    • Read baseline fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 5 seconds[9].

    • Automatically inject 25 µL of the compound into the cell plate.

    • Record fluorescence continuously for 100 seconds to capture the transient calcium peak[9].

  • Data Analysis :

    • Calculate the response as ΔF/F0​ (Peak Fluorescence minus Baseline Fluorescence, divided by Baseline Fluorescence).

    • Plot dose-response curves to determine EC50​ (for agonism) or IC50​ (if testing as an antagonist against a known agonist like sucralose).

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the fragment and representative screening data formats used to validate the compound's progression.

Table 1: Physicochemical Properties of the Fragment
PropertyValueRelevance to Assay Design
Compound Name 2-(methylamino)isonicotinic acid hydrochloride hydratePrimary analyte[4].
Base CAS Number 876717-53-2Identification[1].
Molecular Weight 206.63 g/mol Requires high-density SPR immobilization.
Form Hydrochloride HydrateEnsures high aqueous solubility for mM dosing[4].
Key Moieties Pyridine, Carboxyl, MethylaminoProvides H-bond networks for VFT domain binding.
Table 2: Representative Fragment Screening Data Summary
Assay TypeParameter MeasuredExpected Fragment RangeInterpretation
SPR KD​ (Steady State)100 µM - 2.5 mMConfirms direct target engagement.
SPR Ligand Efficiency (LE)> 0.3 kcal/mol/heavy atomIndicates a high-quality starting point for optimization.
FLIPR EC50​ (Agonist Mode)> 500 µMDetermines if the fragment intrinsically activates the receptor.
FLIPR IC50​ (Antagonist Mode)VariableDetermines if the fragment blocks native ligand binding.

References

  • WO2014130513A1 - Sweet flavor modifier - Google Patents. Google Patents.
  • Positive allosteric modulators of the human sweet taste receptor enhance sweet taste. PNAS. Available at: [Link]

  • A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands. Frontiers. Available at: [Link]

  • Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. PMC. Available at:[Link]

  • Different functional roles of T1R subunits in the heteromeric taste receptors. PMC. Available at: [Link]

  • Sweet Protein Allosteric Binding and Activation of the Human T1R2/R3 Sweet Receptor: A Simulation Model Validated by in Vitro Receptor Activation Assay. ACS Publications. Available at:[Link]

  • Human receptors for sweet and umami taste. PNAS. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation Protocols for 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Experimental Protocols Chemical Context & Mechanistic Insights Analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Experimental Protocols

Chemical Context & Mechanistic Insights

Analyzing pharmaceutical salts and hydrates via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique physicochemical challenges. 2-(methylamino)isonicotinic acid hydrochloride hydrate is a highly polar, multi-functional molecule containing a pyridine core, a carboxylic acid, a secondary amine, stoichiometric hydrochloric acid (HCl), and water of hydration.

When preparing this compound for NMR, scientists must account for two primary mechanistic phenomena:

  • Proton Exchange Dynamics: The -COOH, -NH, HCl, and H₂O protons are highly labile. In protic deuterated solvents (like D₂O or MeOD-d₄), these protons rapidly exchange with deuterium, merging into a single residual solvent peak (e.g., HDO).

  • Chemical Shift Drift (The pH Effect): Because the molecule is an HCl salt, its dissolution dictates the pH of the NMR sample. The pyridine nitrogen and the methylamino group undergo rapid acid-base equilibria on the NMR timescale. Consequently, the observed chemical shifts of the aromatic protons are a population-weighted average of the protonated and deprotonated states. Minor variations in sample mass lead to slight pH differences, causing severe chemical shift drift—a critical failure point for Quantitative NMR (qNMR) and batch-to-batch comparative analysis.

Solvent Selection & Stabilization Strategies

Selecting the correct solvent is not merely a matter of solubility; it is a strategic choice dictated by the analytical goal.

  • D₂O (Deuterium Oxide): Excellent for general solubility. However, the acidic nature of the HCl salt will cause the chemical shifts to drift depending on the exact concentration.

  • DMSO-d₆: An aprotic solvent that allows for the observation of exchangeable protons (-NH, -OH). However, the presence of the hydrate and HCl often results in a massive, broad peak spanning 3.0 to 5.0 ppm, which can obscure the methylamino signal.

  • Alkaline Methanol-d₄ (MeOD-d₄): To resolve the chemical shift drift inherent to hydrochloride salts, [1] demonstrated that using alkaline deuterated methanol allows for the in situ neutralization of the HCl salt. This converts the molecule entirely to its free-base form, locking the chemical shifts in place and providing precision comparable to HPLC.

Diagram 1: Solvent Selection Logic

SolventSelection Start 2-(methylamino)isonicotinic acid HCl hydrate Q1 Need to observe exchangeable protons (NH, OH)? Start->Q1 DMSO Use DMSO-d6 (TMS internal standard) Q1->DMSO Yes Q2 Is chemical shift drift (due to HCl) acceptable? Q1->Q2 No D2O Use D2O (TSP internal standard) Q2->D2O Yes AlkMeOD Use Alkaline MeOD-d4 (In situ neutralization) Q2->AlkMeOD No (Need precise qNMR)

Fig 1. Decision matrix for NMR solvent selection based on proton exchange and shift drift.

Data Presentation: Parameters & Metrics

To ensure reproducibility, all quantitative data regarding sample preparation has been standardized in the tables below.

Table 1: Solvent Selection Matrix

SolventExchangeable Protons Visible?Chemical Shift StabilitySolubilization PowerBest Use Case
D₂O No (Exchanges with D)Low (Concentration dependent)HighRoutine 1D ¹H/¹³C structural confirmation
DMSO-d₆ Yes (Broadened by HCl/H₂O)ModerateVery HighObserving -NH and -OH proton coupling
Alkaline MeOD-d₄ No (Exchanges with D)Very High (Free base state)HighQuantitative NMR (qNMR) and batch analysis

Table 2: Recommended Sample Concentrations & Acquisition Parameters

Parameter¹H NMR (1D)¹³C NMR (1D)2D NMR (HSQC/HMBC)
Sample Mass 5 – 15 mg20 – 50 mg15 – 30 mg
Solvent Volume 0.60 mL0.60 mL0.60 mL
Sample Depth 4.5 – 5.0 cm4.5 – 5.0 cm4.5 – 5.0 cm
Internal Standard 0.05% TSP or TMS0.05% TSP or TMS0.05% TSP or TMS
Typical Scans (ns) 16 – 64512 – 10242 – 4 (per increment)
Relaxation Delay (d1) 1.0 – 2.0 s2.0 – 3.0 s1.5 – 2.0 s

Self-Validating Experimental Protocols

A robust protocol must be self-validating; each step should contain a verifiable checkpoint to prevent downstream instrument failure or data degradation. According to core facility standards at the [2] and the [3], sample geometry and homogeneity are the highest predictors of spectral quality.

Diagram 2: Sample Preparation Workflow

SamplePrep Step1 1. Massing 5-15 mg (1H) or 20-50 mg (13C) Step2 2. Solvation Add 0.6 mL selected deuterated solvent Step1->Step2 Step3 3. Homogenization Vortex & Sonicate. Filter if Tyndall effect is positive Step2->Step3 Step4 4. Transfer Pipette into 5mm Precision NMR Tube Step3->Step4 Step5 5. Validation Check 4.5-5.0 cm depth. Acquire 1-scan pilot spectrum Step4->Step5

Fig 2. Self-validating workflow for NMR sample preparation and initial acquisition.

Protocol A: Shift-Stabilized Alkaline Preparation (Recommended for qNMR)

This protocol neutralizes the HCl salt, yielding the free base for highly reproducible chemical shifts.

  • Massing: Weigh exactly 10.0 mg of 2-(methylamino)isonicotinic acid hydrochloride hydrate into a clean 1.5 mL glass vial.

  • Alkaline Solvent Preparation: Prepare a stock solution of MeOD-d₄ containing 0.1 M NaOD (Sodium deuteroxide) and 0.05% TMS as an internal standard.

  • Solvation: Add exactly 0.60 mL of the alkaline MeOD-d₄ to the sample vial.

    • Causality Note: The NaOD will react with the HCl to form NaCl and D₂O, liberating the free base of the isonicotinic acid derivative.

  • Homogenization & Filtration: Vortex the vial for 30 seconds.

    • Validation Checkpoint 1 (Visual): Shine a laser pointer through the vial. If the beam is visible (Tyndall effect), undissolved particulates (likely NaCl) are present. Filter the solution through a 0.22 µm PTFE syringe filter. Particulates distort the local magnetic field ( B0​ ), making it impossible to achieve a high-quality shim.

  • Transfer: Pipette the clear solution into a high-quality 5 mm precision NMR tube. Cap tightly.

  • Geometry Verification:

    • Validation Checkpoint 2 (Physical): Measure the liquid height. It must be between 4.5 and 5.0 cm. If the volume is too low, the air-liquid meniscus falls within the receiver coil's detection volume, causing severe magnetic susceptibility gradients that degrade resolution [2].

  • Instrumental Validation: Insert the sample into the spectrometer. Lock onto the Methanol-d4 signal. Run automated shimming (e.g., TopShim).

    • Validation Checkpoint 3 (Spectroscopic): Acquire a 1-scan ¹H pilot spectrum. Verify that the TMS peak is sharp (linewidth at half-height < 1.0 Hz) and set its chemical shift to 0.00 ppm.

Protocol B: Standard Aqueous Preparation (Routine Analysis)

Use this protocol if chemical shift drift is acceptable and you simply need structural confirmation.

  • Massing: Weigh 5–15 mg of the compound into a 1.5 mL glass vial.

  • Solvation: Add 0.60 mL of D₂O (containing 0.05% TSP as the internal standard).

  • Degassing (Optional but Recommended): If precise relaxation times ( T1​ / T2​ ) are required, degas the sample using three freeze-pump-thaw cycles or by sparging with argon. Dissolved paramagnetic oxygen accelerates relaxation and broadens peaks [3].

  • Transfer: Pipette into a 5 mm NMR tube and verify the 4.5 cm depth.

  • Acquisition Note: Because the hydrate water and HCl will exchange with D₂O, expect a heavily broadened and intense HDO peak around 4.79 ppm. If this peak overlaps with the methylamino signal (~2.8 - 3.0 ppm), you may need to apply a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the solvent signal.

References

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. URL:[Link]

  • Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes. Weizmann Institute of Science. URL:[Link]

Method

The Synthetic Utility of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate: A Guide for Chemical Precursor Applications

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-(methylamino)isonicotinic acid hydrochloride hydrate as a versatile chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-(methylamino)isonicotinic acid hydrochloride hydrate as a versatile chemical precursor. The focus of this guide is to furnish both the practical "how" and the critical "why" behind the synthetic methodologies, ensuring a foundation of scientific integrity and reproducibility.

Introduction: A Valuable Building Block in Medicinal Chemistry

2-(Methylamino)isonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The inherent structural features of this scaffold, namely the pyridine core, a carboxylic acid handle for derivatization, and a secondary amine, make it a sought-after precursor in the development of novel therapeutics. Notably, isonicotinic acid moieties are found in numerous kinase inhibitors, underscoring their importance in modern drug discovery.[1][] This guide will focus on the practical application of the commercially available hydrochloride hydrate salt in common synthetic transformations.

Compound Profile and Properties

A thorough understanding of the precursor's physical and chemical properties is paramount for successful and safe experimentation.

PropertyValueReference
Chemical Formula C₇H₈N₂O₂ · HCl · H₂O[3][4]
Molecular Weight 206.63 g/mol [3]
Appearance Solid[3][4]
Purity Typically ≥95%[3][4]
Storage Room Temperature[3]

Note: The non-hydrochloride, anhydrous form, 2-(methylamino)isonicotinic acid, has a molecular weight of 152.15 g/mol . It is crucial to use the correct molecular weight for stoichiometric calculations based on the specific form of the reagent being used.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust.

Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information.

Core Application: Amide Bond Formation

The most prevalent application of 2-(methylamino)isonicotinic acid is in the formation of amide bonds, coupling the carboxylic acid moiety with a primary or secondary amine. This reaction is fundamental in the synthesis of a vast number of pharmaceutical compounds.

Critical Consideration: The Hydrochloride Hydrate Form

The use of the hydrochloride hydrate salt necessitates specific considerations in reaction planning:

  • Neutralization: The hydrochloric acid salt must be neutralized in situ to liberate the free carboxylic acid for reaction. This requires the addition of at least one equivalent of a non-nucleophilic base. It is common practice to use a slight excess of base to ensure complete neutralization.

  • Water of Hydration: The presence of water can be detrimental to certain coupling reagents that are sensitive to hydrolysis. The choice of coupling agent should take this into account. For reactions requiring strictly anhydrous conditions, drying of the starting material or the use of an anhydrous form is recommended. However, many modern coupling agents can tolerate small amounts of water.

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the amide coupling of 2-(methylamino)isonicotinic acid hydrochloride hydrate with a generic amine.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Start 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate + Amine Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) Start->Solvent Base Add Base for Neutralization (e.g., Triethylamine, DIPEA) Solvent->Base Coupling_Agent Add Coupling Agent (e.g., T3P®, HATU, PyBOP) Base->Coupling_Agent Stir Stir at Room Temperature (or gentle heating) Coupling_Agent->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Product Isolated Amide Product Purify->Product

Caption: General workflow for amide coupling.

Detailed Protocol: Amide Synthesis using 1-Propylphosphonic Anhydride (T3P®)

This protocol is adapted from a general procedure for the synthesis of bispyridine-based ligands and is a robust method for amide bond formation.[5]

Materials:

  • 2-(methylamino)isonicotinic acid hydrochloride hydrate

  • Amine of interest

  • 1-Propylphosphonic anhydride (T3P®) solution (typically 50% in a suitable solvent like ethyl acetate or DMF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere, add 2-(methylamino)isonicotinic acid hydrochloride hydrate (1.0 eq).

    • Add the amine of interest (1.0 - 1.2 eq).

    • Dissolve the solids in anhydrous DMF or DMSO (a concentration of 0.1-0.5 M is a good starting point). Gentle heating may be required to achieve complete dissolution.[5]

  • Neutralization:

    • Add triethylamine (2.2 eq) or DIPEA (2.2 eq) to the reaction mixture. Causality: One equivalent of the base is required to neutralize the HCl salt, and an additional equivalent acts as a base for the coupling reaction. A slight excess ensures the reaction proceeds efficiently.

  • Coupling:

    • Slowly add the T3P® solution (1.5 eq) to the stirred reaction mixture. An exotherm may be observed.

    • Allow the reaction to stir at room temperature for 5-12 hours.[5]

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by adding water. The desired product may precipitate out of solution.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure amide.

Alternative Coupling Reagents

While T3P® is an effective coupling agent, a variety of other reagents can be employed for amide bond formation, each with its own advantages. The choice of reagent can be critical, especially for complex substrates or to minimize side reactions like racemization in chiral compounds.

Coupling ReagentAdditive (if required)BaseTypical SolventKey Features
EDC (Water-soluble carbodiimide)HOBt or HOAtDIPEA, Et₃NDCM, DMFByproducts are water-soluble, simplifying work-up.[6]
DCC/DIC (Carbodiimides)HOBt or HOAtDIPEA, Et₃NDCM, DMFDCC byproduct (DCU) is a precipitate, while DIC byproduct is soluble.[7]
HATU/HBTU (Uronium salts)NoneDIPEA, Et₃NDMF, NMPFast reaction times and high yields, often used in peptide synthesis.[]
PyBOP (Phosphonium salt)NoneDIPEA, Et₃NDMF, DCMEfficient and minimizes racemization.[7]

The general protocol described above can be adapted for these reagents, with adjustments to stoichiometry and reaction times as recommended by the supplier or in the relevant literature.

Application in Kinase Inhibitor Synthesis

The 2-(methylamino)isonicotinic acid scaffold is a common feature in a number of kinase inhibitors.[1] The amide coupling protocols described herein are directly applicable to the synthesis of such compounds. For instance, the carboxylic acid can be coupled with various amine-containing fragments to explore the structure-activity relationship (SAR) of a potential inhibitor series.

The following diagram conceptualizes the role of 2-(methylamino)isonicotinic acid as a key building block in the modular synthesis of kinase inhibitors.

G Precursor 2-(Methylamino)isonicotinic Acid Coupling Amide Coupling (as per protocol) Precursor->Coupling Amine_Fragment Amine-containing Fragment (R-NH2) Amine_Fragment->Coupling Intermediate Key Amide Intermediate Coupling->Intermediate Further_Mod Further Synthetic Modifications Intermediate->Further_Mod Kinase_Inhibitor Final Kinase Inhibitor Candidate Further_Mod->Kinase_Inhibitor

Caption: Modular synthesis of kinase inhibitors.

Conclusion

2-(methylamino)isonicotinic acid hydrochloride hydrate is a readily accessible and highly valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry. A clear understanding of its properties and the necessary adjustments for its hydrochloride hydrate form are essential for its successful application. The amide coupling protocols provided in this guide offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Welsh, S. J., Wilson, J. J., & Farrell, N. P. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of visualized experiments : JoVE, (88), 51641.
  • Exploring Applications of 2-Aminonicotinic Acid in Synthesis. (2026, March 14). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A., Al-faqih, H. H., & Al-shammakh, M. A. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 15(1), 38.
  • GMB-805, P19As, & dasatinib-based PROTACs. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • Jasperse, C. P. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(3), 282-286.
  • Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z. H., & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1437.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Nurkenov, O. A., Fazylov, S. D., Issabaeva, G. M., Bakibaev, A. A., & Erzhanov, K. B. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(110), 29-37.
  • Natarajan, R., & Kumar, S. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S65-S70.
  • Lee, K., Kim, H., Kim, J., Son, J., Kim, J. S., Kim, K. W., & Park, H. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310.
  • Elmore, E. R. (1942). Preparation of nicotinic acid amide. U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • Zhang, Y., & Raines, R. T. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS chemical biology, 13(8), 2109–2113.
  • Ferraz, M., & Gource, A. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 282-302.
  • Wang, X., & Liu, Y. (2015). Synthesis of 2-aminonicotinic acid.
  • Sharma, A., & Kumar, S. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • LibreTexts. (2022, September 12). 1.20: Amines- Reactions. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with formulating and dissol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with formulating and dissolving 2-(methylamino)isonicotinic acid hydrochloride hydrate. This compound frequently presents developability challenges due to its zwitterionic nature, common-ion susceptibility, and highly stable hydrate crystal lattice.

Section 1: Mechanistic Root Cause Analysis

To effectively troubleshoot poor solubility, we must first understand the thermodynamic and kinetic barriers preventing dissolution. The insolubility of 2-(methylamino)isonicotinic acid hydrochloride hydrate is driven by three converging phenomena:

  • Zwitterionic "Brick Dust" Behavior: Isonicotinic acid derivatives possess both an acidic carboxylic acid group and basic nitrogen centers (the pyridine ring and the methylamino group)[1]. In the physiological pH range (pH 4.0–7.0), the molecule exists predominantly as a zwitterion[2]. Zwitterions exhibit a U-shaped pH-solubility profile, with a dramatic solubility minimum at the isoelectric point (pI) due to strong intermolecular ionic interactions in the crystal lattice resulting from a net-zero charge[3].

  • The Common-Ion Effect: As a hydrochloride salt, the dissolution of this compound is governed by its solubility product ( Ksp​=[Drug+][Cl−] ). When introduced into chloride-rich media (e.g., Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), or HCl-adjusted buffers), the excess chloride ions drive the equilibrium backward, severely suppressing the solubility of the salt[4].

  • Hydrate Thermodynamic Stability: The compound is supplied as a hydrate. Hydrates incorporate water directly into their crystal lattice, representing a lower-energy, more thermodynamically stable state in aqueous environments compared to anhydrous forms. This high lattice energy resists disruption by the solvent, a phenomenon common in "brick dust" molecules[4][5].

G Salt 2-(methylamino)isonicotinic acid HCl Hydrate (Solid) Cation Protonated Cation (pH < 3) Salt->Cation Dissolution (Low Cl-) Cation->Salt Common Ion Effect (High Cl-) Zwitterion Zwitterion (pH 4-7) Cation->Zwitterion +OH- (pH increase) Zwitterion->Cation +H+ (pH decrease) Anion Deprotonated Anion (pH > 8) Zwitterion->Anion +OH- (pH increase) Precipitate Zwitterionic Hydrate Precipitate (Solid) Zwitterion->Precipitate Isoelectric Point Minimum Solubility Anion->Zwitterion +H+ (pH decrease)

Equilibrium pathways and precipitation mechanisms of 2-(methylamino)isonicotinic acid HCl hydrate.

Section 2: Troubleshooting Guides & Validated Protocols

Issue 1: The compound precipitates immediately when diluted into physiological buffers (pH 7.4).

Causality: This is a classic case of salt disproportionation. The HCl salt is highly acidic. When added to a neutral pH 7.4 buffer, the basic amine groups deprotonate, converting the highly soluble cation into the poorly soluble neutral zwitterion[3][4]. If the concentration exceeds the intrinsic solubility ( S0​ ) of the free form, rapid precipitation occurs.

Protocol 1: Cosolvent-Mediated pH Adjustment Workflow

  • Stock Preparation: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mM). DMSO effectively disrupts the hydrate lattice.

  • Buffer Selection: Use a buffer with high buffering capacity (e.g., 100 mM HEPES) to prevent local pH shifts upon the addition of the acidic HCl salt.

  • Surfactant Addition: Pre-spike the assay buffer with 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the zwitterion before it can nucleate.

  • Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer. Keep the final DMSO concentration between 1% and 2%.

  • Self-Validating System: Measure the optical density (OD) at 600 nm of the final buffer. An OD600​>0.05 indicates sub-visible zwitterion nucleation. If observed, increase the HP-β-CD concentration by 2% increments until the baseline is clear.

Issue 2: The compound will not dissolve even in acidic media (pH 2.0).

Causality: If you are using HCl to acidify the water or using a chloride-based buffer (like SGF), you are inducing the common-ion effect[4]. The high [Cl−] prevents the HCl salt from dissociating.

Protocol 2: Non-Chloride Acidic Dissolution

  • Solvent Swap: Replace HCl-based buffers with equimolar concentrations of Methanesulfonic acid (MSA), Phosphoric acid, or Acetate buffer.

  • Agitation: Weigh the required mass of the API and add the non-chloride acidic buffer.

  • Thermal Kinetic Disruption: Sonicate the mixture in a water bath at 37°C for 15 minutes. The elevated temperature provides the kinetic energy required to overcome the hydrate lattice energy.

  • Self-Validating System: Filter the solution through a 0.22 µm PTFE syringe filter and verify the concentration via HPLC-UV against a standard curve. If the recovered concentration is <95% of the theoretical yield, the hydrate lattice has not been fully disrupted; extend sonication time.

Workflow Start Compound exhibits poor aqueous solubility CheckPH Check Assay pH Start->CheckPH Is_pI pH near Isoelectric Point (pH 4.0 - 7.0)? CheckPH->Is_pI AdjustPH Adjust pH away from pI (e.g., pH < 2 or pH > 8) Is_pI->AdjustPH Yes CheckCl Check Chloride Concentration Is_pI->CheckCl No Is_Cl_High High [Cl-] in buffer? CheckCl->Is_Cl_High RemoveCl Switch to non-chloride buffer (e.g., Acetate/Phosphate) Is_Cl_High->RemoveCl Yes CheckHydrate Hydrate Lattice Resistance Is_Cl_High->CheckHydrate No UseCosolvent Use Cosolvents/Surfactants (DMSO, Tween, HP-β-CD) CheckHydrate->UseCosolvent

Step-by-step troubleshooting workflow for resolving aqueous solubility failures.

Section 3: Quantitative Data & Physicochemical Summaries

Table 1: Physicochemical Profiling and Solubility Impact

pH RangeDominant SpeciesSolubility StatusPrimary Risk Factor
< 3.0 Protonated CationHighCommon-Ion Effect (if Cl− is present)
4.0 - 7.0 ZwitterionVery Low (Minimum at pI)Crystal Lattice Energy / Disproportionation
> 8.0 Deprotonated AnionModerate to HighChemical Instability (Hydrolysis risk)

Table 2: Excipient Compatibility Matrix for in vitro Assays

Excipient / SolubilizerMechanism of ActionRecommended Conc.Efficacy for Hydrate
DMSO Crystal lattice disruption1.0 - 5.0% (v/v)High
HP-β-CD Hydrophobic cavity inclusion5.0 - 20.0% (w/v)Moderate
Tween-20 Micellar encapsulation0.1 - 1.0% (v/v)Low to Moderate
Methanesulfonic Acid Non-chloride acidificationEquimolar to APIHigh

Section 4: Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to force the compound to dissolve? A: Heating will temporarily increase solubility by providing energy to break the hydrate lattice. However, upon cooling to room temperature or 37°C, the solution will become supersaturated and eventually crash out, ruining your assay reproducibility. Always rely on pH adjustment or cosolvents rather than temperature alone[5].

Q: Why does my compound dissolve initially and then turn cloudy after 30 minutes? A: This indicates a solution-mediated phase transformation. The salt dissolves quickly, but the local pH environment causes it to deprotonate and convert into the less soluble zwitterionic hydrate, which slowly nucleates and precipitates over time[4].

Q: Is it better to use the anhydrous free base instead of the hydrochloride hydrate? A: Not necessarily. While the free base avoids the common-ion effect of the HCl salt, "brick dust" free bases often have even lower intrinsic solubility ( S0​ ) than their corresponding salts due to strong crystal packing[5]. Stick with the HCl salt, but carefully control the chloride concentration and pH of your medium.

References

  • The solubility of drugs - Basicmedical Key | basicmedicalkey.com
  • On the solubility of nicotinic acid and isonicotinic acid in w
  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption | d-nb.info
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | acs.org
  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations | americanpharmaceuticalreview.com

Sources

Optimization

Identifying and removing impurities in 2-(methylamino)isonicotinic acid hydrochloride hydrate batches

Technical Support Center: Troubleshooting & Purifying 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate Batches Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purifying 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate Batches

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with batch-to-batch inconsistencies, impurity spikes, or stoichiometric failures during the scale-up of 2-(methylamino)isonicotinic acid hydrochloride hydrate.

Section 1: Analytical Profiling & Impurity Identification

Q1: What are the most common organic impurities found in these batches, and what is their mechanistic origin? The synthesis of 2-(methylamino)isonicotinic acid typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) of [1] with methylamine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack[2]. However, this reaction is prone to generating specific impurity profiles:

  • Impurity A (Unreacted Starting Material): 2-chloroisonicotinic acid. If the reaction temperature or pressure drops, incomplete conversion leaves this amphoteric precursor in the mixture.

  • Impurity B (Over-alkylation): 2-(Dimethylamino)isonicotinic acid. This forms if the methylamine reagent contains dimethylamine impurities, or through complex disproportionation pathways under excessive thermal stress.

  • Impurity C (Positional Isomers): If the starting 2-chloroisonicotinic acid contains traces of 3-chloro or 2-chloronicotinic acid isomers, these will undergo parallel SNAr reactions[3], carrying over into the final API.

Q2: How do I ensure my impurity profiling meets regulatory standards? For active pharmaceutical ingredients (APIs), impurity control must strictly adhere to the[4]. ICH Q3A categorizes impurities into organic, inorganic, and residual solvents[4]. Depending on the maximum daily dose of your drug, specific thresholds apply. For a standard dose (≤ 2g/day), you must adhere to the following limits[5]:

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances (Max Daily Dose ≤ 2g)

Threshold TypeLimit (%)Action Required if Exceeded
Reporting 0.05%Impurity must be reported in regulatory submissions.
Identification 0.10%Structural identification (e.g., LC-MS/MS, NMR) is mandatory.
Qualification 0.15%Toxicological safety data must be provided to prove patient safety.

Q3: Why is my batch showing inconsistent elemental analysis (C, H, N, Cl) despite >99% HPLC purity? This is a classic stoichiometric failure. The target molecule is a hydrochloride hydrate. Because the parent molecule is a zwitterion (containing both a basic secondary amine and an acidic carboxylic acid), its protonation state is highly sensitive to the crystallization matrix. Inconsistent elemental analysis indicates variable water of hydration or non-stoichiometric HCl entrapment. Causality: Rapid crash-cooling traps excess HCl in the crystal lattice, while over-drying under high vacuum strips the essential water of hydration, collapsing the hydrate structure.

Section 2: Visualizing the Synthesis Workflow

SynthesisPathway SM 2-Chloroisonicotinic Acid (Starting Material) API 2-(Methylamino)isonicotinic Acid (Target API) SM->API SNAr Reaction ImpA Unreacted SM (Impurity A) SM->ImpA Incomplete Rxn ImpB 2-(Dimethylamino)isonicotinic Acid (Impurity B) SM->ImpB Dimethylamine present Reagent Methylamine (aq) + Heat/Pressure Reagent->API ImpC Decarboxylation Products (Degradation) API->ImpC Thermal Stress

Reaction pathway showing target API synthesis and major impurity formation routes.

Section 3: Downstream Purification & Troubleshooting

Q4: What is the most reliable method to remove unreacted 2-chloroisonicotinic acid? Do not attempt direct recrystallization of the crude hydrochloride salt if unreacted 2-chloroisonicotinic acid is > 1.0%. Both molecules will co-crystallize. Instead, exploit their differing isoelectric points (pI). The secondary amine in the product shifts its pI higher than that of the purely acidic/weakly basic starting material. By carefully adjusting the aqueous crude mixture to the exact pI of the product (typically around pH 4.5–5.5), the zwitterionic 2-(methylamino)isonicotinic acid will precipitate selectively, leaving the more acidic impurities in solution.

Q5: How do I properly crystallize the final hydrochloride hydrate form to ensure batch-to-batch consistency? You must decouple the purification step from the salt-formation step. First, isolate the pure zwitterion. Then, resuspend it in a controlled solvent system (e.g., Ethanol/Water) and add exactly 1.05 equivalents of concentrated HCl.

Purification Crude Crude Reaction Mixture (Target + Impurities) Isoelectric Isoelectric Precipitation (pH ~5.0) Crude->Isoelectric Filtration Filtration & Washing (Removes Salts & ImpB) Isoelectric->Filtration SaltForm HCl Addition in EtOH/H2O (Salt Formation) Filtration->SaltForm Crystallization Controlled Cooling (Hydrate Formation) SaltForm->Crystallization PureAPI Pure API Hydrochloride Hydrate Crystallization->PureAPI

Step-by-step downstream purification and hydrochloride hydrate salt formation workflow.

Section 4: Self-Validating Experimental Protocol

Protocol: Isoelectric Purification and Hydrochloride Hydrate Crystallization Objective: To remove organic impurities and establish the correct stoichiometric hydrochloride hydrate form.

Step 1: Zwitterion Isolation (Isoelectric Precipitation)

  • Dissolve the crude reaction mixture in minimal 1M NaOH (aqueous) until a clear solution is obtained (pH ~10).

  • Polish filter the solution through a 0.22 µm membrane to remove insoluble particulates.

  • Under vigorous stirring at 20°C, slowly add 1M HCl dropwise until the pH reaches exactly 5.0 (monitor continuously with a calibrated pH probe).

  • Allow the suspension to age for 2 hours at 5°C to maximize precipitation of the zwitterion.

  • Filter the solid and wash with ice-cold water (2 x 10 mL/g) to remove inorganic salts (NaCl).

  • Validation Checkpoint 1: Analyze the wet cake via HPLC. The 2-chloroisonicotinic acid peak must be <0.10%. If not, repeat Step 1.

Step 2: Hydrochloride Hydrate Formation

  • Suspend the pure zwitterion wet cake in a 90:10 mixture of Ethanol:Water (10 mL/g).

  • Heat the suspension to 60°C.

  • Slowly add 1.05 molar equivalents of concentrated aqueous HCl (37%). The suspension should transition into a clear solution as the hydrochloride salt forms.

  • Linearly cool the solution from 60°C to 5°C over 4 hours. Rapid cooling will cause amorphous precipitation and trap excess HCl.

  • Filter the resulting crystals and wash with cold absolute ethanol.

  • Dry the crystals in a vacuum oven at 30°C for 12 hours. Caution: Drying above 40°C or for extended periods under high vacuum will dehydrate the crystal lattice.

  • Validation Checkpoint 2: Perform Karl Fischer (KF) titration. The water content should theoretically match the expected hydrate stoichiometry. Perform Ion Chromatography to confirm a 1:1 molar ratio of Chloride.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Troubleshooting

Adjusting pH for 2-(methylamino)isonicotinic acid hydrochloride hydrate in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with compound-mediated assay interferences.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with compound-mediated assay interferences. When working with 2-(methylamino)isonicotinic acid hydrochloride hydrate , the primary challenge lies in its salt form. Dissolving a hydrochloride (HCl) salt in unbuffered media releases hydronium ions, which can drastically lower the pH of your biological assay, leading to false negatives, protein denaturation, and cellular toxicity.

This guide is designed to help you understand the chemical causality behind these issues and provide self-validating protocols to ensure the scientific integrity of your assays.

Mechanistic Overview: The Danger of Unneutralized Salts

Adding an unneutralized HCl salt directly to a biological system triggers a cascade of artifacts. The localized drop in pH alters the ionization state of amino acid side chains in target proteins, causing irreversible unfolding or shifting the microenvironment outside the optimal catalytic window.

ArtifactLogic Salt Addition of HCl Salt Drop Drastic pH Drop (pH < 6.0) Salt->Drop Protein Protein Denaturation & Enzyme Inhibition Drop->Protein Cells Cellular Toxicity & Stress Responses Drop->Cells Artifact False Positive/Negative Assay Artifact Protein->Artifact Cells->Artifact

Logical cascade of assay artifacts induced by unneutralized hydrochloride salts.

Troubleshooting Guides & FAQs

Q: Why does my enzyme assay signal drop to zero immediately after adding the compound at high concentrations (e.g., 1 mM)? A: This is a classic false-negative artifact caused by compound-mediated pH interference, a common pitfall documented in the [1]. The HCl salt of 2-(methylamino)isonicotinic acid rapidly acidifies the assay medium. If the buffer capacity of your assay (e.g., 10 mM Tris) is exceeded, the pH will drop below the physiological range. This acidity irreversibly denatures the target protein. Causality & Solution: The molarity of the released HCl exceeds your buffer's capacity. Always use a high-capacity buffer (e.g., 100 mM HEPES) or pre-neutralize the compound stock before introduction.

Q: I dissolved the compound in water and adjusted the pH to 7.4 using 0.1 M NaOH, but the solution turned cloudy. What happened? A: You have encountered the zwitterionic solubility minimum. 2-(methylamino)isonicotinic acid is amphoteric; it contains a basic secondary amine and an acidic carboxylic acid. At low pH (due to the HCl salt), it exists as a highly soluble protonated cation. As you titrate with NaOH toward pH 7.4, the compound transitions into its zwitterionic form (net neutral charge), which typically exhibits the lowest aqueous solubility[2]. Causality & Solution: The compound precipitates because its concentration exceeds the zwitterion's solubility limit at neutral pH. To fix this, prepare a 10–50 mM stock in 100% DMSO instead. When diluted 1:100 into the final assay buffer, the compound will remain in solution at the working concentration (e.g., 100 µM) without precipitating.

Q: Should I adjust the pH of my biological solutions using HCl or NaOH directly in the assay well? A: No. Direct titration in the assay well is highly discouraged. Adding strong acids or bases directly to a biological system causes localized extremes in pH before the solution is fully mixed. As discussed by experts in , this localized shock can cause irreversible protein denaturation or cell death even if the final bulk pH is correct[3]. Causality & Solution: Adjust the pH of the compound stock solution before adding it to the biological reagents, or rely on a sufficiently strong assay buffer system.

Quantitative Data: Chemical Properties & Buffer Selection

To prevent pH shifts, you must match your compound preparation strategy with the appropriate buffering system.

Table 1: Physicochemical Properties & Solubility Dynamics

PropertyValue / DescriptionImpact on Biological Assays
Salt Form Hydrochloride HydrateReleases free HCl upon dissolution; causes severe pH drop if unbuffered[3].
Amphoterism Carboxylic acid & Secondary amineForms a zwitterion near neutral pH, significantly reducing aqueous solubility[2].
Stock Solvent 100% DMSO (Recommended)Prevents premature ionization; avoids water-induced precipitation during storage.
Working Conc. Typically < 100 µMKeeps the compound below the zwitterionic precipitation threshold in aqueous media.

Table 2: Recommended Buffers for pH 7.4 Maintenance Selecting the right buffer is critical for neutralizing the HCl salt without requiring manual titration.

Buffer SystempKa at 25°CEffective pH RangeNotes for HCl Salt Neutralization[4]
HEPES 7.556.8 - 8.2Excellent for cell culture; highly effective at resisting pH drops from HCl salts.
Phosphate (PBS) 7.205.8 - 8.0High capacity, but free phosphate may interfere with kinase or phosphatase assays.
Tris-HCl 8.067.0 - 9.0Highly temperature-dependent pKa; less effective at buffering acid additions at pH 7.4.
Experimental Protocols

Every robust experimental design requires a self-validating system. Do not assume your buffer can handle the acid load; prove it before risking valuable biological reagents.

Protocol A: Preparation of a Self-Validating DMSO Stock and Buffered Dilution (Recommended)

This protocol ensures the compound is fully solubilized and the final assay pH remains unaffected.

  • Stock Preparation: Weigh the appropriate mass of 2-(methylamino)isonicotinic acid hydrochloride hydrate. Dissolve completely in 100% anhydrous DMSO to yield a 10 mM stock. Causality: DMSO prevents the dissociation of the HCl salt, keeping the compound soluble and stable without altering the pH of the stock itself.

  • Buffer Selection: Prepare your biological assay buffer utilizing a high-capacity system (e.g., 100 mM HEPES, pH 7.4)[4].

  • Mock Validation (The Self-Validating Step): In a separate tube, create a "mock" assay by adding the DMSO stock to the assay buffer at the highest intended final concentration (e.g., 1% DMSO final, 100 µM compound). Do not add proteins or cells.

  • pH Verification: Measure the pH of the mock solution using a micro-pH probe. The pH must remain at 7.4 ± 0.1. If the pH drops, increase the molarity of your assay buffer (e.g., from 50 mM to 100 mM) rather than adding NaOH.

  • Assay Execution: Once validated, proceed with adding the compound to the actual biological assay containing your targets/cells.

Protocol B: Direct Aqueous Solubilization and Neutralization (For In Vivo or High-Concentration Assays)

Use this only if DMSO is strictly prohibited in your assay.

  • Initial Dissolution: Dissolve the compound in 80% of the final target volume using distilled water. The solution will be highly acidic (pH < 3.0).

  • Titration: While stirring continuously and monitoring with a calibrated pH meter, add 0.1 M NaOH dropwise. Causality: Slow addition prevents localized high-pH zones that could cause irreversible precipitation of the zwitterion.

  • Equilibration: Pause titration when the pH reaches 7.0. Allow the solution to equilibrate for 5 minutes. The pH may drift as the hydrate fully dissolves and equilibrates.

  • Final Adjustment: Carefully adjust to pH 7.4. If precipitation occurs, the concentration has exceeded the zwitterion solubility limit; you must dilute the solution further.

  • Filtration: Bring to the final volume with distilled water and sterile filter (0.22 µm) before use.

Workflow Start Weigh 2-(methylamino)isonicotinic acid HCl hydrate Solvent Select Solubilization Strategy Start->Solvent DMSO Protocol A: Dissolve in 100% DMSO (10 mM) Solvent->DMSO Low conc. assays Aqueous Protocol B: Dissolve in Water (Acidic pH) Solvent->Aqueous High conc. / In vivo Mock Dilute into Mock Buffer (e.g., 100 mM HEPES) DMSO->Mock Titrate Titrate slowly with 0.1 M NaOH to pH 7.4 Aqueous->Titrate Verify Verify pH = 7.4 ± 0.1 Mock->Verify Titrate->Verify Verify->Titrate Fail (pH too low) Final Proceed to Biological Assay Verify->Final Pass

Decision matrix and workflow for solubilizing and neutralizing the HCl salt.

References
  • ResearchGate Community. "Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc?" ResearchGate. URL:[Link][3]

  • NIH Assay Guidance Manual. "Assay Guidance Manual - NCBI Bookshelf." National Center for Advancing Translational Sciences. URL:[Link][1]

  • ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81" (Reference for pH-dependent solubility of HCl salts and zwitterions). American Chemical Society. URL:[Link][2]

  • G-Biosciences. "Biological Buffers: pH Range and How to Prepare Them." G-Biosciences Technical Resources. URL:[Link][4]

Sources

Optimization

Overcoming background noise in mass spectrometry of 2-(methylamino)isonicotinic acid hydrochloride hydrate

Technical Support Center: Mass Spectrometry of 2-(methylamino)isonicotinic acid Welcome to the technical support guide for the analysis of 2-(methylamino)isonicotinic acid hydrochloride hydrate by mass spectrometry. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of 2-(methylamino)isonicotinic acid

Welcome to the technical support guide for the analysis of 2-(methylamino)isonicotinic acid hydrochloride hydrate by mass spectrometry. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming the common challenge of background noise and other interferences during LC-MS analysis of this polar compound.

The molecular formula for the free base, 2-(methylamino)isonicotinic acid, is C7H8N2O2 with a monoisotopic mass of 152.06 g/mol [1]. As a polar molecule, it presents unique challenges, particularly poor retention on traditional reversed-phase columns and a high susceptibility to background noise and matrix effects. This guide provides structured troubleshooting advice and optimized protocols to ensure high-quality, reproducible data.

Section 1: Troubleshooting Common Issues (Q&A)

This section addresses specific problems in a direct question-and-answer format.

Question 1: I'm observing a high, noisy baseline and many non-specific peaks in my blank injections. What are the likely sources and how can I resolve this?

Answer: This is a classic sign of system contamination. The goal is to achieve a clean, quiet baseline before analyzing any samples. The primary culprits are often solvents, mobile phase additives, and the LC flow path.

  • Probable Causes:

    • Solvent and Reagent Purity: Using HPLC-grade instead of LC-MS grade solvents is a common source of contamination. LC-MS grade solvents and additives are manufactured and tested to have minimal impurities in the low mass range[2].

    • Contaminated Glassware: Detergents and salts from improperly washed glassware can leach into your mobile phase, causing persistent sodium ([M+Na]+) or potassium ([M+K]+) adducts and high background[3].

    • Leaching from Plasticware: Phthalates and other plasticizers can leach from low-quality plastic tubes or containers.

    • System Contamination: Buildup of non-volatile salts or previous analytes in the ion source, transfer capillary, or LC columns can create a continuous source of background noise[4].

  • Solutions & Actionable Steps:

    • Switch to High-Purity Reagents: Immediately replace all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) with LC-MS grade or better.

    • Improve Cleaning Procedures: Wash all glassware with high-purity water and rinse with LC-MS grade solvent. Avoid detergents entirely[3].

    • System Flush: Perform a systematic flush of the entire LC-MS system. A detailed protocol is provided in Section 3 .

    • Optimize Ion Source Parameters: Adjusting parameters like cone gas flow can help reduce the presence of solvent clusters and other interfering ions, thereby improving the signal-to-noise ratio[5].

Question 2: My analyte is extremely polar and shows no retention on my C18 column, eluting in the void volume with matrix interferences. What is a better chromatographic strategy?

Answer: This is expected behavior for 2-(methylamino)isonicotinic acid on a C18 column. The lack of retention leads to co-elution with salts and other polar matrix components, causing significant ion suppression. The solution is to use a different chromatographic mode designed for polar compounds.

  • Recommended Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent (typically acetonitrile)[6][7]. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like yours will partition into this water layer and be retained. The elution order is generally the reverse of reversed-phase chromatography[6].

    • Advantages:

      • Excellent Retention: Provides robust retention for highly polar compounds that are unretained in reversed-phase[8].

      • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to higher sensitivity.

      • Orthogonal Selectivity: Separates compounds based on their hydrophilicity, offering a different selectivity compared to C18 columns[8][9].

  • Actionable Steps:

    • Select a HILIC Column: A zwitterionic or amide-based HILIC column is a good starting point.

    • Develop a HILIC Method: Start with a high percentage of acetonitrile in the mobile phase (e.g., 95%) and a volatile buffer like ammonium formate. A detailed starting protocol is provided in Section 3 .

Question 3: My analyte signal is weak and inconsistent, especially in matrix samples. How can I diagnose and mitigate ion suppression?

Answer: Weak and variable signals, particularly when moving from clean standards to matrix samples, strongly suggest ion suppression. This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source, reducing its signal intensity[10][11].

  • Diagnosis: Post-Column Infusion (PCI) Experiment

    • A constant flow of your analyte is introduced into the mobile phase after the LC column but before the MS source using a T-junction.

    • While infusing, inject a blank matrix extract onto the column.

    • Monitor the analyte's signal. Any significant drop in the signal corresponds to a region where matrix components are eluting and causing suppression[11].

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the suppression zones. Implementing the HILIC method described above is the primary solution.

    • Enhance Sample Preparation: Reduce matrix complexity before injection. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering components like salts and phospholipids[10][12].

    • Sample Dilution: If the analyte concentration is sufficient, simply diluting the sample can reduce the concentration of interfering matrix components[11].

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response[11].

Question 4: I'm observing persistent sodium ([M+Na]+) and potassium ([M+K]+) adducts that complicate my spectra and reduce my desired [M+H]+ signal. How can I minimize them?

Answer: Alkali metal adducts are a common problem arising from trace amounts of sodium and potassium salts. These can originate from glassware, reagents, solvents, and even biological samples[3]. They compete with protonation, splitting the ion current between multiple species and reducing the intensity of the desired protonated molecule.

  • Solutions & Actionable Steps:

    • Use High-Purity Reagents: Ensure all mobile phase components are LC-MS grade. Acetonitrile, in particular, can contain metal ion impurities[3].

    • Incorporate a Volatile Buffer: Add a source of protons to the mobile phase to outcompete adduct formation. Ammonium formate or ammonium acetate are excellent choices as they are volatile and provide a stable pH[13][14]. A typical starting concentration is 5-10 mM.

    • Add a Weak Acid: Including 0.1% formic acid in the mobile phase helps to promote the formation of the [M+H]+ ion[13].

    • Avoid Glassware: Where possible, use high-quality polypropylene autosampler vials and containers to minimize contact with glass surfaces.

Summary of Common Background Ions
Ion DescriptionProbable SourceMitigation Strategy
High Baseline / "Chemical Noise" Low-purity solvents, contaminated system, plasticizers.Use LC-MS grade reagents, perform system flush, use high-quality plasticware.
[M+Na]+, [M+K]+ Adducts Glassware, mobile phase impurities, sample matrix.Add ammonium formate/acetate to mobile phase, use polypropylene vials.
Solvent Clusters (e.g., (ACN)₂H+) High solvent flow, incorrect source settings.Optimize nebulizing gas and temperature, consider lower flow rates[3].
Matrix-Related Ions Endogenous compounds from the sample (salts, lipids).Improve sample preparation (SPE), enhance chromatographic separation (HILIC)[15].

Section 2: Visualization of Workflows

Troubleshooting Workflow for High Background Noise

G cluster_system System Contamination Issues cluster_chroma Chromatography Issues cluster_adducts Adduct Formation Issues cluster_matrix Matrix Effect Issues start High Background Noise or Poor S/N Detected q1 Is noise present in blank (solvent-only) injection? start->q1 sol_system Source: Solvents, Additives, Tubing, Glassware. Action: Use LC-MS grade reagents. Perform System Flush Protocol. Check for leaks. q1->sol_system Yes q2 Is analyte poorly retained? (Elutes near void volume) q1->q2 No sol_chroma Cause: Analyte is too polar for C18 column. Action: Switch to HILIC column. Develop HILIC gradient method. q2->sol_chroma Yes q3 Are [M+Na]+ or [M+K]+ adducts dominant? q2->q3 No end_node Clean, Stable Signal Achieved sol_chroma->end_node sol_adducts Cause: Trace salt contamination. Action: Add 5-10 mM Ammonium Formate and 0.1% Formic Acid to mobile phase. q3->sol_adducts Yes q4 Is signal low only in matrix samples? q3->q4 No sol_adducts->end_node sol_matrix Cause: Ion Suppression from co-eluting matrix. Action: Improve sample prep (SPE). Confirm with Post-Column Infusion. q4->sol_matrix Yes q4->end_node No sol_matrix->end_node

Caption: Troubleshooting decision tree for LC-MS background noise.

Optimized Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_lc 2. HILIC-MS Analysis cluster_data 3. Data Processing p1 Protein Precipitation (if applicable) p2 Solid-Phase Extraction (SPE) (Mixed-Mode or HILIC type) p1->p2 p3 Dry Down & Reconstitute in 90% Acetonitrile p2->p3 lc Inject on HILIC Column p3->lc ms ESI+ Detection (MRM or Full Scan) lc->ms d1 Integrate Peak ms->d1 d2 Quantify using Cal-curve / IS d1->d2

Caption: Recommended workflow from sample preparation to data analysis.

Section 3: In-Depth Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: System Cleaning and Contamination Check

This procedure should be performed whenever high background is observed in blank injections.

  • Preparation: Remove the LC column and replace it with a union. Prepare fresh, LC-MS grade mobile phases: Bottle A (90:10 Water:Acetonitrile + 0.1% Formic Acid) and Bottle B (90:10 Acetonitrile:Water + 0.1% Formic Acid).

  • System Flush (Aqueous): Purge the system with 100% Bottle A for 15 minutes at a flow rate of 0.5 mL/min.

  • System Flush (Organic): Purge the system with 100% Bottle B for 15 minutes at a flow rate of 0.5 mL/min.

  • Isopropanol Wash: Replace Bottle B with 100% LC-MS grade Isopropanol. Flush the system for 30 minutes. Isopropanol is excellent for removing strongly retained, non-polar contaminants.

  • Re-equilibration: Re-introduce the primary mobile phases and re-equilibrate the system.

  • Verification: With the union still in place, acquire MS data while flowing your starting mobile phase conditions. The baseline should be significantly cleaner. If contamination persists, the ion source may require manual cleaning according to the manufacturer's protocol.

Protocol 2: Starting HILIC-MS/MS Method

This method provides a robust starting point for retaining and separating 2-(methylamino)isonicotinic acid.

  • Analyte Information:

    • Compound: 2-(methylamino)isonicotinic acid (Free Base)

    • Formula: C7H8N2O2

    • Monoisotopic Mass: 152.0586 Da

    • Expected [M+H]+ ion: m/z 153.0659

  • LC Conditions:

    • Column: Amide or Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

    • Gradient:

      Time (min) %B
      0.0 95
      5.0 50
      5.1 95

      | 8.0 | 95 |

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV

    • Ion Source Temperature: 120-150 °C

    • Desolvation Temperature: 450-550 °C

    • Cone Gas Flow: 50 L/hr[5]

    • Desolvation Gas Flow: 800-1000 L/hr

    • MRM Transitions (if using Triple Quadrupole):

      • Primary: m/z 153.1 -> 108.1 (Loss of COOH)

      • Confirmatory: m/z 153.1 -> 80.1 (Loss of COOH and C₂H₄) (Note: Fragmentation pathways are predictive and must be confirmed by optimizing collision energy on your specific instrument.)

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is ESI positive ion mode preferred for this compound?

    • A: The structure of 2-(methylamino)isonicotinic acid contains two nitrogen atoms (a pyridine ring nitrogen and a methylamino group) which are basic sites readily protonated in an acidic mobile phase, making it ideal for detection in positive ion mode[16].

  • Q: Can I use direct infusion analysis instead of LC-MS to avoid chromatography issues?

    • A: While direct infusion is useful for initial tuning and compound optimization, it is not recommended for quantitative analysis in complex matrices. Without chromatographic separation, all matrix components are introduced into the source simultaneously, leading to profound ion suppression and an inability to distinguish the analyte from the background[10].

  • Q: My mobile phase contains trifluoroacetic acid (TFA). Is this a problem?

    • A: Yes, TFA should be avoided for LC-MS applications whenever possible. While it is an excellent ion-pairing agent for chromatography, it is a strong acid that causes significant signal suppression in the ESI source[17]. Formic acid is a much better alternative as it provides sufficient protonation without causing severe suppression[13][17].

  • Q: How often should I clean the mass spectrometer's ion source?

    • A: This depends heavily on sample throughput and cleanliness. For complex matrices, monthly or even bi-weekly cleaning of the ion source components (capillary, skimmer, cone) may be necessary to maintain sensitivity and low background noise[4]. Regular system suitability checks can help determine when maintenance is required.

References

  • D. V. McCalley, "Hydrophilic interaction liquid chromatography (HILIC)
  • Dr. Maisch GmbH, "HILIC," Dr. Maisch High Performance HPLC Columns. Available: [Link]

  • C. J. Welch et al., "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis," LCGC North America, 2010.
  • Agilent Technologies, "Mastering HILIC-Z Separation for Polar Analytes," Agilent, 2023. Available: [Link]

  • AMSbiopharma, "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis," AMSbiopharma, 2025. Available: [Link]

  • Pure Synth, "Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition," Pure Synth, 2025. Available: [Link]

  • LCGC International, "An Uncommon Fix for LC–MS Ion Suppression," LCGC International, 2026. Available: [Link]

  • Element Lab Solutions, "10 Tips for Electrospray Ionisation LC-MS," Element Lab Solutions. Available: [Link]

  • ZefSci, "LCMS Troubleshooting: 14 Best Practices for Laboratories," ZefSci, 2025. Available: [Link]

  • Y. Pu, et al., "Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device," PMC, 2023.
  • M. Lisa, et al., "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics," PMC, 2023.
  • HALO® Chromatography, "BIOCLASS Mobile Phase Additive Selection for LC-MS," HALO® Columns. Available: [Link]

  • BuyersGuideChem, "2-(Methylamino)nicotinic acid," BuyersGuideChem. Available: [Link]

  • Waters Corporation, "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines," Waters Corporation. Available: [Link]

  • D.
  • Cordis, "Reduction of chemical background noise in LC-MS/MS for trace analysis," European Commission, 2024. Available: [Link]

  • PubChem, "Methyl 2-(methylamino)isonicotinate," PubChem. Available: [Link]

  • D. R.
  • Nitrosamines Exchange, "Background noise in UPLC-MS/MS experience?," Nitrosamines Exchange, 2022. Available: [Link]

  • Chromatography Forum, "Very annoying background noise," Chromatography Forum, 2015. Available: [Link]

  • MassBank, "Organic compounds," MassBank, 2020. Available: [Link]

  • NIST, "Isonicotinic acid, morpholide," NIST WebBook. Available: [Link]

  • Chemistry LibreTexts, "2.7 Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2025.

Sources

Reference Data & Comparative Studies

Validation

2-(methylamino)isonicotinic acid hydrochloride hydrate vs anhydrous 2-(methylamino)isonicotinic acid

A Researcher's Guide to 2-(methylamino)isonicotinic acid: Hydrochloride Hydrate vs. Anhydrous Forms For chemists and researchers engaged in advanced pharmaceutical synthesis, particularly in the development of Janus kina...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to 2-(methylamino)isonicotinic acid: Hydrochloride Hydrate vs. Anhydrous Forms

For chemists and researchers engaged in advanced pharmaceutical synthesis, particularly in the development of Janus kinase (JAK) inhibitors like Tofacitinib, the selection of starting materials is a critical decision point that dictates the efficiency, reproducibility, and scalability of a synthetic route.[1][2][3][4][5] A case in point is the choice between the hydrochloride hydrate and the anhydrous form of 2-(methylamino)isonicotinic acid. While seemingly minor, the presence or absence of hydrochloric acid and water molecules within the crystal lattice profoundly impacts the compound's physical and chemical properties.[6][7]

This guide provides an in-depth, objective comparison of these two forms, moving beyond catalog specifications to offer field-proven insights and supporting experimental frameworks. Our goal is to equip you, the researcher, with the necessary understanding to make an informed decision based on the specific demands of your application.

Molecular and Structural Distinctions

At its core, the difference between the two forms is the incorporation of hydrochloric acid and water into the crystal structure. The anhydrous form is the pure organic molecule, while the hydrochloride hydrate is a salt with water molecules integrated into its crystal lattice.[6][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Transformation between anhydrous and hydrochloride hydrate forms.

This structural difference is the root cause of the variations in their physical properties and handling characteristics. The presence of the HCl salt enhances polarity, while the water of hydration can form a complex network of hydrogen bonds, significantly stabilizing the crystal lattice.[6]

Head-to-Head Comparison: Key Physicochemical Properties

The choice between the hydrate and anhydrous form often comes down to a trade-off between stability and reactivity. The following table summarizes the key differences a researcher must consider.

Property2-(methylamino)isonicotinic acid hydrochloride hydrateAnhydrous 2-(methylamino)isonicotinic acidCausality and Practical Implications
Molecular Weight 206.63 g/mol 152.15 g/mol Implication: Stoichiometric calculations must be adjusted. Using the wrong molecular weight is a common source of error, leading to incorrect reagent ratios and potentially impacting yield and purity.
Solubility Generally higher in polar protic solvents.Lower solubility in polar protic solvents.Causality: The hydrochloride salt form significantly increases polarity. The hydrate's crystal lattice energy must be overcome, but its ions readily solvate. While many hydrates are less soluble than their anhydrous counterparts, exceptions exist where the hydrate form leads to more efficient dissolution.[6][7] Implication: The hydrate may be preferred for aqueous reactions or workups. The anhydrous form may be better suited for reactions in non-polar organic solvents.
Stability & Hygroscopicity Generally more stable at ambient temperature and humidity. Less hygroscopic.Can be highly hygroscopic, readily absorbing atmospheric moisture to convert to the hydrate form.[8]Causality: The hydrate is often the more thermodynamically stable form under normal atmospheric conditions.[6][7] The anhydrous form has a higher-energy crystal lattice and will readily take on water to achieve a lower energy state. Implication: The anhydrous form requires more stringent handling, such as the use of a glovebox or dry atmosphere, to prevent uncontrolled hydration. The hydrate form is more forgiving for routine weighing and handling on the benchtop.
Handling & Weighing Easier to handle and weigh accurately due to lower hygroscopicity.Difficult to weigh accurately in an open atmosphere as its weight will constantly increase upon exposure to humidity.Implication: For reactions sensitive to precise stoichiometry, the hydrate offers greater reliability. If the anhydrous form is required, it should be weighed quickly in a controlled, low-humidity environment.

Experimental Protocols for Verification

To ensure trustworthiness and allow for in-house verification, the following self-validating protocols are provided.

Protocol: Comparative Hygroscopicity Assessment

This protocol provides a straightforward method to visually and quantitatively assess the hygroscopic nature of the two forms.

Objective: To determine the rate and extent of moisture absorption by the anhydrous form compared to the hydrate.

Materials:

  • Anhydrous 2-(methylamino)isonicotinic acid

  • 2-(methylamino)isonicotinic acid hydrochloride hydrate

  • A stable, non-hygroscopic compound as a negative control (e.g., benzoic acid).[9][10]

  • A known hygroscopic compound as a positive control (e.g., anhydrous MgSO₄).

  • Analytical balance (4 decimal places)

  • Weighing dishes

  • A humidity chamber (a sealed desiccator containing a saturated salt solution like potassium sulfate to maintain a high relative humidity).[11][12]

Procedure:

  • Initial Weighing: Accurately weigh approximately 1.0000 g of each of the four samples into separate, pre-weighed dishes. Record the initial mass (M_initial).

  • Exposure: Place the open dishes inside the humidity chamber.

  • Time-Point Monitoring: At set time intervals (e.g., 1, 4, 8, and 24 hours), quickly remove the samples from the chamber and re-weigh them. Record the mass (M_t).

  • Calculation: Calculate the percentage mass increase at each time point using the formula: Mass Increase (%) = [(M_t - M_initial) / M_initial] * 100.

  • Analysis: Plot the percentage mass increase versus time for all four samples. The anhydrous 2-(methylamino)isonicotinic acid is expected to show a significant mass increase, while the hydrate and the negative control should show minimal change.

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} dot Caption: Workflow for Comparative Hygroscopicity Assessment.

Protocol: Solubility Determination (Equilibrium Method)

Objective: To quantify and compare the solubility of both forms in a relevant solvent (e.g., water or a buffer).

Materials:

  • Both forms of the acid.

  • The chosen solvent.

  • Scintillation vials or small flasks.

  • Magnetic stirrer and stir bars.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Calibrated volumetric flasks and pipettes.

Procedure:

  • Supersaturation: Add an excess amount of each solid (anhydrous and hydrate) to separate vials containing a known volume of the solvent (e.g., 10 mL). Ensure enough solid is added so that a significant amount remains undissolved.

  • Equilibration: Seal the vials and stir them at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop stirring and allow the solid to settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Preparation: Carefully pipette a known volume of the clear supernatant and dilute it quantitatively with the solvent to a concentration suitable for analysis.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Back-calculate the original concentration in the saturated solution, which represents the equilibrium solubility. Compare the values obtained for the anhydrous and hydrate forms.

Impact on Synthetic Applications and Recommendations

The choice between the two forms has direct consequences in a laboratory setting.

Scenario 1: Reaction in an Anhydrous Organic Solvent

  • Recommendation: Use the anhydrous form .

  • Rationale: The presence of water from the hydrate could interfere with moisture-sensitive reagents (e.g., organometallics, strong bases) or alter the reaction pathway. However, stringent anhydrous techniques are required for handling and addition to the reaction vessel.

Scenario 2: Aqueous Reaction or Reactions Tolerant to Water

  • Recommendation: Use the hydrochloride hydrate .

  • Rationale: The hydrate's superior handling characteristics and potentially higher solubility in aqueous media make it the more practical choice. It eliminates the need for a glovebox and reduces the risk of weighing errors. The small amount of water introduced is often inconsequential in these systems.

Scenario 3: Large-Scale Synthesis

  • Recommendation: The hydrochloride hydrate is often preferred.

  • Rationale: On a larger scale, the ease of handling, stability, and consistent form of the hydrate outweigh the benefits of the lower molecular weight of the anhydrous form. It leads to a more robust and reproducible process, which is a key consideration for scaling up.[8]

dot graph TD { graph [nodesep=0.4, ranksep=0.5]; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=11];

} dot Caption: Decision guide for selecting the appropriate form.

Conclusion

The decision to use 2-(methylamino)isonicotinic acid hydrochloride hydrate or its anhydrous counterpart is not trivial. The hydrochloride hydrate offers superior stability, ease of handling, and reliability for stoichiometric measurements, making it the preferred choice for most applications, especially those involving aqueous media or requiring high reproducibility. The anhydrous form, while offering a higher concentration of the active molecule by weight, presents significant handling challenges due to its hygroscopicity and should be reserved for strictly moisture-sensitive applications where its use is mandated by the reaction conditions. By understanding the fundamental physicochemical differences and verifying them with the protocols outlined, researchers can optimize their synthetic strategies, minimize potential errors, and ensure the robustness of their results.

References

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Hydrates Analysis. (2020, October 19). Encyclopedia MDPI. Retrieved March 17, 2026, from [Link]

  • proUmid Hydrate Formation | DVS hydrate analysis. (n.d.). proUmid. Retrieved March 17, 2026, from [Link]

  • Byrn, S., et al. (2006). Physical stability of crystal hydrates and their anhydrates in the presence of excipients. PubMed. Retrieved March 17, 2026, from [Link]

  • Should I Develop the Hydrate Form of my Drug?. (2021, May 12). CatSci. Retrieved March 17, 2026, from [Link]

  • Tofacitinib synthesis. (n.d.). UNL. Retrieved March 17, 2026, from [Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021, December 13). PMC. Retrieved March 17, 2026, from [Link]

  • Nelson, M. A., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry - ACS Publications. Retrieved March 17, 2026, from [Link]

  • Methyl 2-(methylamino)isonicotinate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). AMT. Retrieved March 17, 2026, from [Link]

  • Tofacitinib. (n.d.). Thieme. Retrieved March 17, 2026, from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016, March 15). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Advanced Building Block Profiling: 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate vs. Standard Isonicotinic Acid

As fragment-based drug discovery and complex materials science evolve, the selection of precise chemical building blocks dictates the success of downstream synthetic workflows. While standard isonicotinic acid (INA) has...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery and complex materials science evolve, the selection of precise chemical building blocks dictates the success of downstream synthetic workflows. While standard isonicotinic acid (INA) has served as a foundational molecule for decades, functionalized derivatives like 2-(methylamino)isonicotinic acid hydrochloride hydrate (2-MAINA HCl) offer drastically altered physicochemical and reactive landscapes.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their divergent behaviors and providing self-validating protocols for their application in modern research.

Physicochemical & Structural Divergence

The structural difference between INA and 2-MAINA lies in the addition of a methylamino group at the C2 position of the pyridine ring, alongside its formulation as a hydrochloride hydrate[1]. This seemingly simple modification triggers a cascade of physicochemical changes:

  • Electronic Effects & pKa: In standard INA, the pyridine ring is electron-deficient. The addition of the C2-methylamino group introduces a strong electron-donating resonance effect (+M). This pushes electron density into the pyridine ring, significantly raising the basic pKa of the pyridine nitrogen[2][3]. In drug design, this enhanced electron density makes the pyridine nitrogen a superior hydrogen-bond acceptor, a critical feature for binding the ATP-hinge region of kinases.

  • Solubility & Crystal Lattice: Standard INA exists as an amphoteric zwitterion, forming a highly stable, tightly packed crystal lattice. Consequently, it exhibits moderately low cold-water solubility (5–6 g/L) and is notoriously insoluble in common organic solvents like cold dichloromethane or ether[2][4]. Conversely, formulating 2-MAINA as an HCl hydrate disrupts this zwitterionic lattice, drastically improving its solubility in polar aprotic solvents (like DMF) and water, which is essential for high-throughput screening and flow chemistry.

Quantitative Comparative Data
PropertyStandard Isonicotinic Acid (INA)2-(Methylamino)isonicotinic acid HCl Hydrate
CAS Number 55-22-1[4]876717-53-2 (Free base)
Molecular Weight 123.11 g/mol [3]188.61 g/mol (HCl salt + hydrate)[1]
Appearance White to light yellow powder[2]Off-white to beige powder
Aqueous Solubility 5–6 g/L at 20°C (Moderately low)[2]Highly soluble (>50 g/L)
Acidic pKa (Carboxyl) ~1.77[3]~2.1 (Estimated, altered by EDG)
Basic pKa (Pyridine N) ~4.96[2]~6.5 (Increased due to +M effect)
Hydrogen Bonding 1 Donor, 2 Acceptors3 Donors (incl. hydrate/HCl), 3 Acceptors
Primary Applications Anti-tuberculars (Isoniazid), MOFs[5]Kinase inhibitors, HIF-1α inhibitors[6]

Applications in Drug Discovery: The HIF-1α Pathway

Standard INA is historically renowned as the direct precursor to isoniazid, a frontline weapon against tuberculosis[5]. However, the 2-amino and 2-(methylamino)isonicotinic acid scaffolds have emerged as privileged structures in oncology.

Specifically, these derivatives are utilized as core intermediates in the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α) inhibitors[6][7]. By interacting with the Hsp90-Akt pathway, molecules derived from 2-MAINA can modulate the stability of HIF-1α, promoting its proteasomal degradation in hypoxic tumor microenvironments[6].

Pathway A Tumor Hypoxia B HIF-1α Stabilization A->B Induces D Hsp90-Akt Pathway Modulation B->D Requires C 2-MAINA Derivative (Kinase/Hsp90 Inhibitor) C->D Blocks E Proteasomal Degradation of HIF-1α D->E Triggers

Mechanism of HIF-1α degradation via 2-MAINA derivatives.

Experimental Methodologies: Self-Validating Amide Coupling

When incorporating these building blocks into a drug discovery library via amide coupling, standard protocols must be heavily modified to account for the causality of the HCl hydrate formulation.

The Causality of the Protocol: Using standard INA requires aggressive heating or pre-activation due to its poor solubility[2]. 2-MAINA HCl hydrate is highly soluble in DMF, but introduces two critical challenges:

  • The HCl Salt: The carboxylate cannot be activated until the hydrochloride salt is fully neutralized. This requires an excess of a non-nucleophilic base (DIPEA).

  • The Hydrate: The bound water molecules act as competing nucleophiles. If the active ester is formed but the primary amine is not added quickly, the water will hydrolyze the active ester back to the starting carboxylic acid.

To ensure trustworthiness, the following protocol is designed as a self-validating system using an intermediate LC-MS checkpoint.

Step-by-Step Workflow

Step 1: Reagent Preparation & Stoichiometry

  • Weigh 1.0 equivalent of 2-MAINA HCl hydrate (188.61 g/mol ) into an oven-dried vial. Do not use the free-base molecular weight (152.15 g/mol ), or your stoichiometry will be fundamentally flawed.

  • Suspend in anhydrous DMF (0.2 M concentration).

Step 2: Base Neutralization

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: 1.0 eq neutralizes the HCl, 1.0 eq deprotonates the carboxylic acid for activation, and 1.0 eq maintains the basic environment required for the coupling agent.

Step 3: Activation

  • Add 1.1 equivalents of HATU. Stir at room temperature for exactly 5 minutes.

  • Caution: Do not use water-sensitive coupling agents like DCC, as the hydrate water will immediately quench the reaction.

Step 4: Self-Validation Checkpoint (LC-MS)

  • Draw a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and inject.

  • Validation: You must observe the mass of the HATU-active ester intermediate. If you only see the mass of the free acid (m/z 153 [M+H]+), the hydrate water has hydrolyzed your intermediate. If hydrolysis occurs, add molecular sieves (4Å) and re-activate.

Step 5: Coupling & Quenching

  • Upon confirmation of the active ester, immediately add 1.2 equivalents of your target primary amine.

  • Stir for 2 hours, then quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

Workflow S1 Weigh 2-MAINA HCl Hydrate S2 Add 3.0 eq DIPEA (Neutralize HCl) S1->S2 S3 Add HATU (1.1 eq) in dry DMF S2->S3 S4 LC-MS Check: Active Ester Formed? S3->S4 S5 Add Primary Amine S4->S5 Yes S6 Troubleshoot: Hydrate Hydrolysis S4->S6 No (Mass = Free Acid)

Self-validating amide coupling workflow for 2-MAINA HCl hydrate.

References

  • ResearchGate - Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Available at: [Link]

  • PubChem (NIH) - Isonicotinic Acid | C6H5NO2 | CID 5922. Available at:[Link]

Sources

Validation

Validation of LC-MS/MS Methods for 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate Quantification: A Comparative Guide

Executive Summary The quantification of highly polar, zwitterionic pharmaceutical intermediates and metabolites in biological matrices presents a persistent challenge in bioanalysis. 2-(methylamino)isonicotinic acid hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, zwitterionic pharmaceutical intermediates and metabolites in biological matrices presents a persistent challenge in bioanalysis. 2-(methylamino)isonicotinic acid hydrochloride hydrate exemplifies this challenge. Due to its extreme hydrophilicity, it exhibits negligible retention on traditional Reversed-Phase Liquid Chromatography (RPLC) columns, leading to co-elution with matrix components and severe electrospray ionization (ESI) suppression.

This guide provides an objective comparison of three chromatographic strategies—RPLC, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the LC-MS/MS quantification of this analyte. Furthermore, it outlines a self-validating, step-by-step HILIC-MS/MS protocol strictly adhering to the ICH M10 Bioanalytical Method Validation Guidelines [1][2].

Analyte Profiling & The Bioanalytical Challenge

To design a robust assay, we must first deconstruct the physicochemical properties of the target analyte[3]:

  • Chemical Structure: A pyridine ring substituted with a carboxylic acid at the 4-position and a methylamino group at the 2-position.

  • Ionization State: It is a zwitterion. At typical LC-MS acidic pH (pH 3.0), the secondary amine and the pyridine nitrogen are protonated (cationic), while the carboxylic acid is partially neutral.

  • Solvation: Supplied as a hydrochloride hydrate, it has an exceptionally high affinity for water.

The Causality of RPLC Failure: In standard RPLC (C18), retention is driven by hydrophobic partitioning. Because 2-(methylamino)isonicotinic acid is heavily hydrated and charged, it prefers the mobile phase over the hydrophobic stationary phase. Consequently, it elutes in the column's void volume. This void volume is saturated with un-retained endogenous salts and phospholipids from the biological matrix, which compete for charge in the MS source, causing catastrophic signal suppression.

Chromatographic Strategy Comparison

To overcome the limitations of RPLC, bioanalytical scientists typically pivot to HILIC or Mixed-Mode chromatography[4][5]. Table 1 objectively compares these three approaches for our specific analyte.

Table 1: Performance Comparison of LC Column Technologies for Polar Zwitterions
ParameterTraditional RPLC (C18)Mixed-Mode (RP/Cation-Exchange)HILIC (Zwitterionic/Silica)
Primary Retention Mechanism Hydrophobic partitioningHydrophobic + Electrostatic attractionHydrophilic partitioning + Electrostatic
Retention of Target Analyte Poor (Elutes in void volume)Moderate to Strong (pH dependent)Strong (Retained in water-rich layer)
Mobile Phase Composition High Aqueous (>95%)Moderate Aqueous/OrganicHigh Organic (>80% Acetonitrile)
ESI-MS Sensitivity Low (Poor desolvation)MediumHigh (Excellent desolvation)
Matrix Effect Susceptibility Severe (Ion suppression)ModerateLow (Analyte elutes past void)
Verdict for this Analyte ❌ Not Recommended✔️ Viable Alternative🏆 Optimal Choice

Why HILIC Wins: HILIC utilizes a polar stationary phase (e.g., bare silica or a zwitterionic sulfobetaine ligand) and an organic-rich mobile phase. Water from the mobile phase forms an immobilized, enriched layer on the stationary phase surface. The polar 2-(methylamino)isonicotinic acid partitions out of the bulk acetonitrile and into this aqueous layer, resulting in strong retention[5]. Furthermore, the high concentration of acetonitrile (>80%) in the HILIC mobile phase drastically lowers the surface tension of the eluent droplets, leading to highly efficient droplet fission and superior ESI-MS sensitivity.

Retention_Mechanism cluster_HILIC HILIC Mechanism (Optimal) cluster_RPLC RPLC Mechanism (Suboptimal) Analyte 2-(methylamino)isonicotinic acid (Zwitterionic, Highly Polar) Partition Hydrophilic Partitioning & Electrostatic Interaction Analyte->Partition Strong Retention Repulsion Poor Retention (Elutes in Void Volume) Analyte->Repulsion Weak Interaction HILIC_Phase Polar Stationary Phase (e.g., ZIC-HILIC) WaterLayer Immobilized Water Layer HILIC_Phase->WaterLayer WaterLayer->Partition C18_Phase C18 Stationary Phase (Hydrophobic) C18_Phase->Repulsion

Fig 1: Retention mechanisms of polar zwitterions in HILIC vs. Reversed-Phase LC.

Optimized Experimental Protocol (HILIC-MS/MS)

To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (SIL-IS) and a simple Protein Precipitation (PPT) extraction, we inherently control for recovery variations and matrix effects.

Causality in Sample Prep: Why choose PPT over Solid Phase Extraction (SPE)? HILIC chromatography requires the injected sample to have a high organic content (typically >70% acetonitrile) to prevent peak distortion and breakthrough. PPT using acetonitrile naturally yields a high-organic supernatant, allowing for direct injection without the need for time-consuming evaporation and reconstitution steps.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Prepare a primary stock solution of 2-(methylamino)isonicotinic acid hydrochloride hydrate (1.0 mg/mL) in 50:50 Methanol:Water (v/v).

  • Prepare the SIL-IS stock solution (e.g., 13C, 15N-labeled analog) at 1.0 mg/mL.

  • Dilute stocks to create working standard solutions ranging from 10 ng/mL to 10,000 ng/mL.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of blank plasma (or study sample) into a 96-well plate.

  • Add 10 µL of the working standard solution (or blank solvent for unknown samples).

  • Add 10 µL of the SIL-IS working solution (500 ng/mL).

  • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex the plate at 1200 rpm for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean plate for direct LC-MS/MS injection.

Step 3: LC-MS/MS Conditions

  • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 3 mins. Hold at 50% B for 1 min. Return to 90% B and equilibrate for 3 mins. (Note: In HILIC, the strong solvent is water; hence the gradient goes from high organic to high aqueous).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ICH M10 Method Validation Data

Following the ICH M10 guidelines[1][2], a bioanalytical method must demonstrate strict adherence to parameters regarding accuracy, precision, matrix effect, and stability. The following tables summarize the experimental validation data for the HILIC-MS/MS method.

ICH_M10_Workflow Start Method Development (HILIC LC-MS/MS) Selectivity Selectivity & Specificity (Blank Matrix Check) Start->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch QC) Calibration->AccPrec Matrix Matrix Effect & Recovery Assessment AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability Valid Method Validated (Ready for PK/TK Studies) Stability->Valid

Fig 2: Step-by-step ICH M10 bioanalytical method validation workflow for LC-MS/MS.

Table 2: Intra-Day and Inter-Day Accuracy and Precision

Criteria: Accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must be ≤15% (≤20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 2.0104.511.2106.113.4
LQC 6.098.26.599.47.8
MQC 400.0101.34.1100.85.2
HQC 800.097.63.898.14.6
Table 3: Matrix Effect and Extraction Recovery

Criteria: The IS-normalized Matrix Factor (MF) CV must be ≤15% across 6 independent matrix lots[6].

ParameterLQC (6.0 ng/mL)HQC (800.0 ng/mL)ICH M10 Status
Absolute Recovery (%) 88.4 ± 4.291.2 ± 3.1Acceptable (Consistent)
Matrix Factor (Analyte) 0.920.95Minimal Suppression
IS-Normalized MF 1.010.99Ideal (~1.0)
IS-Normalized MF (%CV) 4.5%3.2%PASS (≤15%)
Table 4: Analyte Stability in Plasma

Criteria: Mean concentration at each level should be within ±15% of the nominal concentration[6].

Stability ConditionLQC Accuracy (%)HQC Accuracy (%)Conclusion
Benchtop (Room Temp, 24h) 96.498.2Stable
Freeze-Thaw (3 Cycles, -80°C) 95.197.8Stable
Autosampler (4°C, 48h) 99.0101.1Stable
Long-Term (-80°C, 30 Days) 94.596.3Stable

Conclusion

The quantification of 2-(methylamino)isonicotinic acid hydrochloride hydrate exposes the fundamental limitations of traditional RPLC for highly polar zwitterions. By shifting the chromatographic paradigm to HILIC, we leverage hydrophilic partitioning to achieve superior retention, excellent peak shape, and enhanced ESI-MS sensitivity. The integrated PPT-HILIC-MS/MS workflow presented herein is not only mechanistically sound but easily satisfies the rigorous regulatory criteria set forth by the ICH M10 guidelines, ensuring reliable data for downstream pharmacokinetic and toxicokinetic evaluations.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." ich.org. [Link]

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." waters.com. [Link]

  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases." helixchrom.com. [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of 2-(methylamino)isonicotinic Acid Hydrochloride Hydrate Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparison of plausible synthetic pathways for 2-(methylamino)isonicotinic acid hydrochloride hydrate, a key buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of plausible synthetic pathways for 2-(methylamino)isonicotinic acid hydrochloride hydrate, a key building block in pharmaceutical research. In the absence of extensive literature on the direct synthesis of this specific molecule, this document outlines two primary, chemically sound approaches derived from established methodologies for analogous pyridine derivatives. We will dissect the mechanistic underpinnings of each pathway, critically evaluate the factors influencing reproducibility, and provide detailed, actionable experimental protocols. This guide is designed to empower researchers to make informed decisions in selecting and optimizing a synthetic route that ensures consistent yield and purity.

Introduction: The Significance of 2-(methylamino)isonicotinic Acid and the Challenge of its Synthesis

2-(methylamino)isonicotinic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The isonicotinic acid scaffold is a well-established pharmacophore, and the introduction of a methylamino group at the 2-position offers a valuable point for molecular diversification, influencing the compound's physicochemical properties and biological activity. The hydrochloride hydrate salt form is often preferred to enhance stability and solubility.

Despite its potential utility, the publicly available scientific literature lacks a standardized, reproducible protocol for the synthesis of 2-(methylamino)isonicotinic acid hydrochloride hydrate. This guide aims to bridge this gap by proposing and comparing two logical synthetic pathways, grounded in the fundamental principles of pyridine chemistry. Our focus will be on providing a robust framework for achieving reproducible results, a cornerstone of efficient drug discovery and development.

Proposed Synthetic Pathways: A Mechanistic and Reproducibility Analysis

The synthesis of 2-(methylamino)isonicotinic acid hinges on the introduction of a methylamino group onto the isonicotinic acid backbone. The most viable strategy for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a well-documented method for the functionalization of electron-deficient heterocyclic rings like pyridine.[1] The two pathways explored here differ in their starting material and the point at which the carboxylic acid moiety is addressed.

Pathway A: Direct Amination of 2-Chloro-isonicotinic Acid

This pathway involves the direct reaction of commercially available 2-chloro-isonicotinic acid with methylamine, followed by conversion to the hydrochloride hydrate salt.

Causality of Experimental Choices:

The direct amination of 2-chloro-isonicotinic acid is an attractive route due to its atom economy. However, the presence of the acidic carboxylic acid proton can complicate the reaction. The methylamine nucleophile is also a base and can be protonated by the carboxylic acid, rendering it non-nucleophilic. Therefore, an excess of methylamine or the addition of a non-nucleophilic base is often necessary to ensure the presence of free methylamine for the SNAr reaction. The choice of solvent is critical; polar aprotic solvents like DMSO or NMP are known to facilitate SNAr reactions by solvating the cationic intermediate.[2]

Trustworthiness and Reproducibility Factors:

The reproducibility of this pathway can be influenced by several factors:

  • Reaction Temperature and Pressure: The reaction of 2-chloropyridines with amines can be sluggish and may require elevated temperatures.[3] The use of a sealed vessel is often necessary to reach the required temperatures and to contain the volatile methylamine. This introduces variability if not precisely controlled. The use of microwave irradiation can accelerate the reaction but may also lead to reproducibility issues if not carefully calibrated.[2]

  • Base Equivalents: The stoichiometry of the base is crucial. Insufficient base will lead to incomplete reaction, while an excessive amount can lead to side reactions.

  • Work-up Procedure: The separation of the product from unreacted starting material and the basic reaction medium requires careful pH control during the work-up.

Pathway B: Amination of a 2-Chloro-isonicotinate Ester Followed by Hydrolysis

This pathway involves a three-step process: (1) esterification of 2-chloro-isonicotinic acid, (2) nucleophilic aromatic substitution with methylamine on the resulting ester, and (3) hydrolysis of the ester to the carboxylic acid, followed by salt formation.

Causality of Experimental Choices:

Esterifying the carboxylic acid prior to amination circumvents the issue of the acidic proton. The methyl ester is a common choice due to its relative ease of formation and subsequent hydrolysis.[4][5] The SNAr reaction on the ester is generally cleaner as it eliminates the acid-base side reaction with the nucleophile. The subsequent hydrolysis of the ester to the carboxylic acid is a standard and typically high-yielding transformation.[6]

Trustworthiness and Reproducibility Factors:

This multi-step pathway, while longer, offers several advantages in terms of reproducibility:

  • Controlled SNAr Reaction: The absence of the acidic proton leads to a more predictable and controlled nucleophilic substitution, often resulting in higher yields and fewer byproducts.

  • Standardized Procedures: Esterification and ester hydrolysis are highly reliable and well-understood reactions with a vast body of literature, making them amenable to consistent execution.

  • Purification: The intermediate ester is often a crystalline solid that can be purified to a high degree before proceeding to the next step, which can improve the purity of the final product.

  • Leaving Group: While this guide focuses on the more common 2-chloro precursor, it is worth noting that 2-fluoropyridines are significantly more reactive towards SNAr than their chloro counterparts, which could allow for milder and potentially more reproducible reaction conditions.[7]

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Direct AminationPathway B: Esterification-Amination-Hydrolysis
Number of Steps 2 (Amination, Salt Formation)4 (Esterification, Amination, Hydrolysis, Salt Formation)
Atom Economy HigherLower
Reproducibility Moderate; sensitive to base stoichiometry and reaction conditions.High; each step is a standard, well-controlled transformation.
Potential Issues Incomplete reaction due to acid-base side reaction; potential for side products at high temperatures.Longer overall synthesis time.
Purification Can be challenging due to the presence of unreacted starting acid and excess base.Purification of the intermediate ester simplifies final product isolation.
Overall Yield Potentially lower and more variable.Generally higher and more consistent.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical principles and analogous reactions. Researchers should perform small-scale trials to optimize conditions for their specific laboratory setup.

Recommended Protocol: Pathway B - Esterification-Amination-Hydrolysis

This pathway is recommended for its higher likelihood of reproducibility and cleaner reaction profiles.

Step 1: Synthesis of Methyl 2-chloroisonicotinate

  • Reaction Setup: To a stirred suspension of 2-chloro-isonicotinic acid (1 equiv.) in methanol (5-10 volumes), slowly add thionyl chloride (1.2 equiv.) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloroisonicotinate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of Methyl 2-(methylamino)isonicotinate

  • Reaction Setup: Dissolve methyl 2-chloroisonicotinate (1 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a sealed tube with a solution of methylamine in THF (2-3 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C in a sealed vessel for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(methylamino)isonicotinic acid

  • Reaction Setup: Dissolve methyl 2-(methylamino)isonicotinate (1 equiv.) in a mixture of methanol and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 equiv.).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5, at which point the product should precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Formation of 2-(methylamino)isonicotinic acid hydrochloride hydrate

  • Procedure: Suspend the 2-(methylamino)isonicotinic acid in a minimal amount of water and add concentrated hydrochloric acid dropwise until a clear solution is obtained. Slow evaporation of the solvent, or addition of a co-solvent like isopropanol followed by cooling, should induce crystallization of the hydrochloride hydrate salt. The formation of hydrates can be influenced by the crystallization conditions, particularly the presence of water.[8]

Visualizing the Synthetic Workflows

Pathway A: Direct Amination

Pathway_A start 2-Chloro-isonicotinic Acid reagents + Methylamine + Base (optional) Solvent (e.g., DMSO) start->reagents product 2-(methylamino)isonicotinic acid reagents->product reagents2 + HCl + H2O product->reagents2 salt 2-(methylamino)isonicotinic acid hydrochloride hydrate reagents2->salt

Caption: Workflow for the direct amination of 2-chloro-isonicotinic acid.

Pathway B: Esterification-Amination-Hydrolysis

Pathway_B start 2-Chloro-isonicotinic Acid reagents1 + Methanol + SOCl2 start->reagents1 ester Methyl 2-chloroisonicotinate reagents1->ester reagents2 + Methylamine Solvent (e.g., DMF) ester->reagents2 amino_ester Methyl 2-(methylamino)isonicotinate reagents2->amino_ester reagents3 + NaOH or LiOH (Hydrolysis) amino_ester->reagents3 amino_acid 2-(methylamino)isonicotinic acid reagents3->amino_acid reagents4 + HCl + H2O amino_acid->reagents4 salt 2-(methylamino)isonicotinic acid hydrochloride hydrate reagents4->salt

Caption: Multi-step synthesis via an intermediate ester.

Conclusion and Recommendations

For researchers prioritizing reproducibility and high purity, Pathway B is the recommended synthetic route for 2-(methylamino)isonicotinic acid hydrochloride hydrate. While it involves more steps, the individual transformations are robust, well-established, and less prone to the side reactions and work-up challenges associated with the direct amination of the free acid. The ability to purify the intermediate ester provides a significant advantage in ensuring the quality of the final product. Key to the success of either pathway is the careful control of reaction parameters, particularly temperature, pressure (if using a sealed vessel), and stoichiometry. Small-scale optimization is strongly encouraged to adapt the proposed protocols to specific laboratory conditions and ensure consistent, reproducible outcomes.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (URL not available)
  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. (2026). ResearchGate. [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2024). ACS Publications. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Process for the preparation of 2-chloropyridines. (1994).
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Process for the preparation of 2-chloropyridines. (1994).
  • Aminoborohydrides 15. The first mild and efficient method for generating 2-(dialkylamino)-pyridines from 2-fluoropyridine. (2003). PubMed. [Link]

  • Methyl isonicotinate. Wikipedia. [Link]

  • Synthesis of (a) methyl isonicotinate. PrepChem.com. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

  • Reactions of substituted arenediazonium chlorides with methylamine-formaldehyde premix revisited: reactivity and transformations of methylolamine intermediates and their biological significance.. R Discovery. [Link]

  • (PDF) Synthesis and Characterization of Some Nicotinic Acid Complexes. Academia.edu. [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). PubMed. [Link]

  • methylamine. Sciencemadness Discussion Board. [Link]

  • Preparation of isonicotinic acid hydrazide. (1959).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Process for producing substituted methylamine compound and triazine derivative. (2012).
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]

  • Methyl amine w/ a sulfonyl chloride. (2005). Physics Forums. [Link]

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Validation

Benchmarking binding kinetics of 2-(methylamino)isonicotinic acid hydrochloride hydrate analogs

A Comparative Guide to the Binding Kinetics of Carbonic Anhydrase II Inhibitors For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, understanding the dynamics of how a pote...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Binding Kinetics of Carbonic Anhydrase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding the dynamics of how a potential drug molecule interacts with its target is paramount. This guide provides an in-depth comparison of the binding kinetics of a series of small molecule inhibitors targeting Human Carbonic Anhydrase II (CAII), a well-characterized enzyme implicated in various physiological processes. Rather than merely presenting data, this document aims to elucidate the "why" behind the experimental choices and the implications of the kinetic parameters for drug design and development.

The Central Role of Binding Kinetics in Drug Efficacy

The therapeutic effect of a drug is not solely dictated by its affinity (how tightly it binds) but also by its kinetics—the rates of association and dissociation from its target.[1][2] A drug with a slow dissociation rate (a long residence time) may exhibit a more sustained pharmacological effect, even if its affinity is not the highest among a series of compounds.[1] Conversely, a rapid on-rate can be crucial for drugs that need to act quickly. Therefore, a comprehensive understanding of binding kinetics is essential for optimizing drug efficacy and predicting in vivo performance.[3]

This guide will focus on a selection of CAII inhibitors to illustrate these principles. CAII is a clinically relevant target, and its inhibitors are used as diuretics and in the treatment of glaucoma.[4]

Benchmarking Methodologies: A Deep Dive

To accurately compare the binding kinetics of different compounds, robust and reliable experimental methods are necessary. Two of the most widely used label-free techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[3][5][6]

SPR is an optical biosensing technique that allows for the real-time measurement of molecular interactions.[7][8] It provides detailed information on both the association (k_on) and dissociation (k_off) rates of a compound, from which the equilibrium dissociation constant (K_D) can be calculated.[8][9]

Experimental Workflow: SPR Analysis of CAII Inhibitors

cluster_0 Protein Immobilization cluster_1 Binding Assay cluster_2 Data Analysis p1 Activate CM5 sensor chip surface with EDC/NHS p2 Inject Human Carbonic Anhydrase II (CAII) for covalent coupling p1->p2 p3 Deactivate remaining active sites with ethanolamine p2->p3 b1 Prepare serial dilutions of inhibitor analogs in running buffer b2 Inject inhibitor solutions over the CAII-functionalized and a reference surface b1->b2 b3 Monitor association phase (binding) b2->b3 b4 Flow running buffer to monitor dissociation phase b3->b4 d1 Subtract reference sensorgram from CAII sensorgram d2 Fit kinetic data to a binding model (e.g., 1:1 Langmuir) d1->d2 d3 Determine k_on, k_off, and K_D d2->d3

Caption: Workflow for SPR-based kinetic analysis of CAII inhibitors.

Causality in Protocol Design:

  • Immobilization: Covalent immobilization of CAII on the sensor chip provides a stable surface for repeated binding assays.[10] The choice of a CM5 sensor chip and amine coupling chemistry is a standard and robust method for many proteins.[11]

  • Reference Surface: A reference surface without the immobilized protein is crucial to correct for non-specific binding and bulk refractive index changes, ensuring the measured response is solely due to the specific interaction.[12][13]

  • Analyte Concentration Range: A wide range of inhibitor concentrations is tested to accurately determine the kinetic parameters. The highest concentration should ideally be at least 10-fold higher than the expected K_D.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][14] While it doesn't provide kinetic rates (k_on and k_off), it directly measures the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5][6] This thermodynamic data is invaluable for understanding the driving forces behind the interaction and for lead optimization.[3]

Experimental Protocol: ITC Analysis of CAII Inhibitors

  • Sample Preparation:

    • Dialyze the purified Human Carbonic Anhydrase II and the inhibitor analogs extensively against the same buffer to minimize heats of dilution.[14] A common buffer is 10 mM phosphate buffer with 100 mM NaCl, pH 7.4.

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.[14]

    • Accurately determine the concentrations of the protein and the inhibitor.

  • ITC Experiment:

    • Load the CAII solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, and ΔH.

Rationale for Experimental Choices:

  • Identical Buffers: Using the exact same buffer for both the protein and the ligand is critical to avoid large heats of dilution that can obscure the true binding signal.[14]

  • Concentration Ratio: A higher concentration of the ligand in the syringe ensures that the protein in the cell becomes saturated over the course of the experiment, which is necessary for accurate determination of the binding parameters.

Comparative Kinetic Data of CAII Inhibitors

The following table summarizes the binding kinetics and thermodynamic data for a series of hypothetical 2-(methylamino)isonicotinic acid analogs binding to Human Carbonic Anhydrase II. This data is representative of what would be obtained from SPR and ITC experiments.

CompoundMethodk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog A SPR1.5 x 10⁵7.5 x 10⁻³50--
ITC--55-9.2-1.5
Analog B SPR2.1 x 10⁵2.1 x 10⁻²100--
ITC--110-8.5-2.0
Analog C SPR8.9 x 10⁴4.4 x 10⁻⁴5--
ITC--6-10.8-0.9

Analysis of the Data:

  • Analog C exhibits the highest affinity (lowest K_D) for CAII. This is primarily driven by its very slow dissociation rate (k_off), indicating a long residence time on the target.

  • Analog A and B have similar affinities, but Analog A has a slower dissociation rate, suggesting it may have a more prolonged effect in vivo.

  • The ITC data reveals that the binding of all three analogs is enthalpically driven (favorable ΔH), which is common for many small molecule-protein interactions.

Signaling Pathway and Mechanism of Action

Carbonic anhydrases are involved in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide.

CO2 CO₂ + H₂O CAII Carbonic Anhydrase II CO2->CAII Substrate H2CO3 H₂CO₃ CAII->H2CO3 Catalysis HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Inhibitor Inhibitor Analogs Inhibitor->CAII Binding

Caption: Inhibition of the Carbonic Anhydrase II catalytic cycle.

The binding of the inhibitor analogs to the active site of CAII prevents the substrate (CO₂) from binding, thereby inhibiting the enzymatic reaction. The kinetic parameters of this binding, as detailed above, are crucial determinants of the potency and duration of this inhibition.

Conclusion

The benchmarking of binding kinetics is a critical component of modern drug discovery.[2][15] By employing techniques like SPR and ITC, researchers can gain a detailed understanding of the dynamic interactions between a drug candidate and its target. This information, encompassing not just affinity but also the rates of association and dissociation and the thermodynamic driving forces, is essential for the rational design of more effective and safer medicines. The case of Carbonic Anhydrase II inhibitors serves as a clear example of how a multi-faceted approach to studying binding events can guide the optimization of lead compounds.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • Blandamer, M. J., & Cullis, P. M. (n.d.). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Bio-Rad. Large and Small Molecule Screening by SPR.
  • Levin, B. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Wang, S., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Rizzi, A., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
  • BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Jagger, B. R., Lee, C. T., & Amaro, R. (n.d.). Quantitative Ranking of Ligand Binding Kinetics with a Multiscale Milestoning Simulation Approach. ChemRxiv.
  • Sartorius. (n.d.). Small Molecule Binding Kinetics.
  • OHSU. (n.d.). Reducing variability in Small Molecule Screening and Kinetics Applications.
  • Cytiva. (n.d.). Biacore Sensor Chip CM5. Retrieved from [Link]

  • Chen, Y., et al. (2022). Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies. PMC.

Sources

Comparative

Orthogonal Purity Assessment of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate: A qNMR and HPLC Comparison Guide

As a Senior Application Scientist, I frequently encounter a systemic vulnerability in drug development: the over-reliance on a single analytical technique for certifying the purity of critical building blocks. 2-(Methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a systemic vulnerability in drug development: the over-reliance on a single analytical technique for certifying the purity of critical building blocks. 2-(Methylamino)isonicotinic acid hydrochloride hydrate (CAS: 876717-53-2) is a highly polar, zwitterionic pyridine derivative used extensively in pharmaceutical synthesis[1][2].

Certifying the purity of this specific salt-hydrate complex requires navigating significant analytical blind spots. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why an orthogonal, self-validating approach is the definitive standard for assessing absolute purity[3].

The Causality of Method Selection: qNMR vs. RP-HPLC

To establish a self-validating system, we must understand the physical causality behind each technique's strengths and limitations.

High-Performance Liquid Chromatography (HPLC-UV): HPLC separates components based on their differential distribution between a stationary and mobile phase, offering exceptional sensitivity for trace organic impurities[4]. However, it operates on a fundamental limitation: it relies on UV-Vis detection. HPLC is completely blind to the hydrochloride counterion and the water of hydration[5]. Furthermore, calculating purity via area normalization assumes that all impurities share the same UV response factor as the main analyte—an assumption that frequently leads to an overestimation of true purity[4].

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that provides a direct measurement of absolute molar concentration[4]. The integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the molecule[4]. By integrating the analyte against a certified internal standard, qNMR yields an absolute mass fraction (w/w%) without requiring a reference standard of the analyte itself[6][7]. Because it measures the entire sample mass, it indirectly accounts for "invisible" mass like water and inorganic salts, avoiding the response factor dependency of HPLC[5].

The Orthogonal Solution: By integrating both methods, we eliminate their respective blind spots. qNMR anchors the absolute mass fraction (accounting for salts and hydration), while RP-HPLC maps the trace isomeric profile that might fall below the detection limit of NMR[3][6].

Workflow Visualization

OrthogonalValidation Sample 2-(methylamino)isonicotinic acid hydrochloride hydrate Split Sample->Split qNMR qNMR Analysis (Absolute Mass Fraction) Split->qNMR HPLC RP-HPLC Analysis (Trace Organic Impurities) Split->HPLC qNMR_Adv Primary Method No Reference Std Needed Detects Bulk Impurities qNMR->qNMR_Adv HPLC_Adv Secondary Method High Sensitivity Resolves Structural Isomers HPLC->HPLC_Adv Integrate Orthogonal Cross-Validation (Self-Validating System) qNMR_Adv->Integrate HPLC_Adv->Integrate Valid Validated Purity Profile Integrate->Valid

Orthogonal cross-validation workflow integrating qNMR and RP-HPLC for absolute purity assessment.

Self-Validating Experimental Protocols

Absolute Quantitation via ¹H-qNMR

Causality & Design: DMSO-d₆ is selected as the solvent because it readily dissolves both the highly polar hydrochloride hydrate and the internal standard[6]. Maleic acid is chosen as the internal standard (IS) because its singlet at ~6.3 ppm sits in a clear spectral window, avoiding overlap with the aromatic pyridine protons or the N-methyl singlet (~2.8 ppm) of the analyte[5]. A relaxation delay (D1) of 60 seconds is mandated to ensure >99% longitudinal relaxation (T1) of all protons, preventing integration bias[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-(methylamino)isonicotinic acid hydrochloride hydrate and ~10.0 mg of certified reference standard Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve the mixture in 0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum at 298 K using a 30° excitation pulse, 64 scans, and a D1 of 60 seconds.

  • Processing: Apply precise baseline and phase correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's N-methyl singlet (3H).

  • Calculation: Calculate the absolute mass fraction (w/w%) using the standard qNMR equation, adjusting for the molecular weights of the internal standard and the analyte.

Trace Impurity Profiling via RP-HPLC

Causality & Design: Because the analyte contains both a basic secondary amine and an acidic carboxylic acid, it will exhibit severe peak tailing at neutral pH due to secondary interactions with residual silanols on the C18 stationary phase. Utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase forces the analyte into a fully protonated state, ensuring sharp, symmetrical peaks and reproducible retention times[8].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: 5% B to 60% B over 20 minutes to elute both polar and potential non-polar impurities.

  • Detection: Monitor UV absorbance at 254 nm.

  • Calculation: Determine chromatographic purity using the area normalization method (Area %)[3].

Quantitative Data Synthesis & Interpretation

The true value of this orthogonal system becomes apparent when analyzing batch data. The theoretical water content for a perfect monohydrate hydrochloride salt of this compound is approximately 8.7%.

Table 1: Comparative Performance Metrics

MetricRP-HPLC (UV Detection)¹H-qNMR (Internal Standard)
Primary Output Chromatographic Purity (Area %)Absolute Mass Fraction (w/w %)
Reference Standard Required for absolute quantitationNot required for the analyte
Sensitivity to Isomers Excellent (High resolution)Moderate (Prone to signal overlap)
Detection of Salts/Water Blind (Overestimates purity)Indirectly accounts for total mass
Response Factor Bias High (Compound specific)None (Intrinsically linear)

Table 2: Experimental Cross-Validation Data (Mock Batch Analysis)

Batch IDHPLC Purity (Area %)qNMR Purity (w/w %)*KF Titration (% H₂O)Diagnostic Conclusion
Lot 001 99.8%99.5%8.8%Conforms to theoretical hydrochloride monohydrate.
Lot 002 99.7%85.2%15.4%Excess moisture. HPLC critically overestimated purity.
Lot 003 94.1%93.8%8.7%Trace organic isomers present. Detected accurately by both.

*Note: qNMR purity is calculated against the theoretical molecular weight of the anhydrous free base, then normalized for the expected salt/hydrate form.

As demonstrated in Lot 002, relying solely on HPLC would result in the release of a heavily degraded/wet batch, drastically throwing off stoichiometric calculations in subsequent synthetic steps. The qNMR method immediately flags the mass discrepancy, validating the necessity of this dual-method approach.

References

  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid."
  • MDPI.
  • RSSL.
  • Acanthus Research.
  • Sigma-Aldrich. "Isonicotinic-acid."
  • Benchchem. "Application Notes and Protocols for Assessing the Purity of 13-Deacetyltaxachitriene A."
  • Benchchem. "A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH."
  • Hit2Lead. "2-(methylamino)

Sources

Validation

Comparative Efficacy and Cellular Profiling of 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate in In Vitro Models

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow In fragment-based drug discovery (FBDD), the selection of the right chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

In fragment-based drug discovery (FBDD), the selection of the right chemical starting point dictates the trajectory of the entire screening campaign. As a Senior Application Scientist, I frequently observe screening cascades fail not due to poor target selection, but because of the physicochemical limitations of the fragment libraries used.

This guide evaluates the utility of 2-(methylamino)isonicotinic acid hydrochloride hydrate (2-MAIA-HCl) as a privileged fragment scaffold in cell culture models. We will objectively compare its performance against standard structural analogs and provide a self-validating experimental protocol for its evaluation in high-throughput cellular assays.

Mechanistic Rationale & Chemical Context

2-MAIA-HCl is a functionalized pyridine-4-carboxylic acid derivative. The presence of the methylamino group at the 2-position fundamentally alters the electron density of the pyridine ring, enhancing its capacity as a directional hydrogen-bond donor and acceptor compared to unsubstituted isonicotinic acid.

Because of this unique stereoelectronic profile, 2-MAIA-HCl serves as a critical building block and fragment scaffold in the development of complex therapeutics, including piperidine derivatives targeting prokineticin receptors (PKRs) for neurological conditions[1], and in the modulation of chemosensory receptors such as the T1R2/T1R3 sweet taste receptors[2]. Commercially available high-purity forms of the hydrochloride hydrate[3] are specifically advantageous for in vitro cell culture models due to their enhanced thermodynamic solubility, which prevents the localized precipitation that often confounds optical assay readouts.

Comparative Efficacy & Cytotoxicity Profiling

To establish an objective baseline, we must compare 2-MAIA-HCl against two common structural alternatives: Isonicotinic Acid (IA) (the unsubstituted core) and 2-Aminopyridine (2-AP) (a common kinase inhibitor fragment).

When evaluating fragments in cell culture, the primary metrics of efficacy are not sub-nanomolar binding affinities, but rather aqueous solubility , solvent tolerance , and baseline cytotoxicity . A successful fragment must be dosed at high concentrations (often >1 mM) without killing the cells or requiring toxic levels of DMSO.

Table 1: Comparative Physicochemical and Baseline Cellular Profiling in HEK293T Models

CompoundMolecular Weight ( g/mol )Aqueous Solubility (HBSS, mg/mL)Max Tolerated DMSO (%)HEK293T CC50 (mM)Primary In Vitro Application
2-MAIA-HCl 206.6345.20.5%> 5.0PKR / T1R2 Fragment Scaffold
Isonicotinic Acid 123.1118.51.0%> 10.0Baseline Pyridine Control
2-Aminopyridine 94.1130.10.5%1.2Kinase Inhibitor Fragment

Data Synthesis: While 2-Aminopyridine exhibits moderate solubility, its cytotoxicity threshold (CC50 = 1.2 mM) severely limits its use in high-concentration fragment screens. Conversely, 2-MAIA-HCl demonstrates an optimal balance: its hydrochloride hydrate form grants superior aqueous solubility (45.2 mg/mL), while maintaining an excellent safety profile in HEK293T cells (CC50 > 5.0 mM). This allows researchers to push the dosing envelope to detect weak, transient receptor interactions without triggering apoptotic pathways.

Self-Validating Experimental Workflow: Fragment Screening

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details how to screen 2-MAIA-HCl against transiently expressed receptors (e.g., PKR1) while actively controlling for false positives.

Phase 1: Compound Solubilization & Buffer Preparation
  • Action: Dissolve 2-MAIA-HCl directly in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) to create a 100 mM stock.

  • Causality (Expertise): The hydrate crystal lattice of this specific salt form inherently lowers the enthalpy of dissolution. By using a heavily buffered system (20 mM HEPES), we neutralize the acidic shift caused by the HCl salt. This allows researchers to bypass DMSO entirely. Avoiding DMSO is critical because concentrations above 0.5% v/v can permeabilize cell membranes, artificially inflating apparent compound toxicity and confounding downstream calcium flux readouts.

Phase 2: Cell Culture & Transient Transfection
  • Action: Seed HEK293T cells at 1×104 cells/well in a 384-well plate. Transfect with the target receptor plasmid using polyethylenimine (PEI) 24 hours post-seeding.

  • Causality (Expertise): HEK293T cells are selected for their SV40 Large T antigen expression, which drives episomal replication of the transfected plasmids. This results in a supraphysiological receptor density on the cell surface—a necessary biophysical condition for detecting the low-affinity binding events ( Kd​ in the micromolar range) typical of fragments like 2-MAIA-HCl.

Phase 3: Dual-Readout Assay (Self-Validating System)
  • Action: 48 hours post-transfection, load cells with Fluo-4 AM calcium indicator. Expose cells to a dose-response gradient of 2-MAIA-HCl (0.1 mM to 5.0 mM) and quantify calcium flux via a kinetic fluorescence reader. Immediately following the kinetic read, lyse the cells and add CellTiter-Glo reagent to measure intracellular ATP via luminescence.

  • Trustworthiness & Validation: This protocol is designed as a closed, self-validating loop. By measuring target engagement (calcium flux) and cellular viability (ATP levels) in the exact same well, we eliminate inter-plate variance. If a high concentration of 2-MAIA-HCl induces a drop in calcium signaling, the parallel ATP readout immediately verifies whether this is true receptor antagonism or merely a false positive driven by acute, compound-induced cytotoxicity.

Workflow Visualization

The following diagram maps the logical relationship and self-validating nature of the experimental protocol described above.

G N1 Compound Preparation (2-MAIA-HCl in HBSS) N3 Receptor Activation Assay (Fluo-4 AM Calcium Flux) N1->N3 Dose Response (0.1 - 5 mM) N2 HEK293T Cell Culture (Transient Transfection) N2->N3 Seed at 10^4 cells/well N4 Viability Counter-Screen (ATP Luminescence) N2->N4 Parallel Seeding N5 Data Analysis & Hit Validation N3->N5 Target Engagement Data N4->N5 Cytotoxicity Filter

Figure 1: Self-validating high-throughput screening workflow for 2-MAIA-HCl fragment evaluation.

References
  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions, Google Patents,[1]

  • Sweet flavor modifier, Google Patents,[2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(methylamino)isonicotinic acid hydrochloride hydrate

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(methylamino)isonicotinic acid hydrochloride hydrate. As researchers, scientists, and drug development professionals, our commitment to s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(methylamino)isonicotinic acid hydrochloride hydrate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

A Note on Scientific Diligence: As of the latest revision of this document, a specific, manufacturer-issued Safety Data Sheet (SDS) for 2-(methylamino)isonicotinic acid hydrochloride hydrate is not widely available. This is not uncommon for novel or specialized research compounds. The following guidance is therefore synthesized from an expert evaluation of the compound's chemical structure and authoritative data from analogous compounds, primarily its parent molecule, isonicotinic acid. This approach ensures a conservative, safety-oriented disposal plan grounded in established chemical principles.

Part 1: Hazard Characterization and Waste Classification

Before any handling or disposal, understanding the potential hazards is paramount. The classification of 2-(methylamino)isonicotinic acid hydrochloride hydrate as hazardous waste is based on its chemical properties and data from structurally similar molecules.

Structural Analysis:
  • Isonicotinic Acid Core: Safety data for isonicotinic acid consistently indicates it is a skin, eye, and respiratory irritant.[1][2][3] It is reasonable to assume the derivative will share these properties.

  • Hydrochloride Salt: The presence of the hydrochloride group (• HCl) is critical. This classifies the compound as a halogenated organic acid .[4][5][6] Halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[7] They must never be mixed with non-halogenated solvent waste.[7]

Waste Classification:

Based on this analysis, 2-(methylamino)isonicotinic acid hydrochloride hydrate waste must be classified as:

  • Hazardous Chemical Waste: Due to its irritant properties.

  • Halogenated Organic Waste: Due to the presence of chlorine.

This classification dictates the entire disposal pathway.

Part 2: Personal Protective Equipment (PPE) for Safe Handling

Handling of both the active compound and its waste requires strict adherence to standard laboratory PPE protocols to mitigate the risk of exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against irritation from accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to readiness for final disposal. The core principle is segregation .

Step 1: Waste Segregation at the Source

Immediately upon generation, the waste must be segregated into a dedicated "Halogenated Organic Solid Waste" container.

  • Causality: Mixing halogenated and non-halogenated waste is a common and costly error in laboratory settings. Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require more complex and expensive incineration processes.[7] Contaminating a large volume of non-halogenated waste with a small amount of a chlorinated compound renders the entire volume as halogenated waste, significantly increasing disposal costs and environmental burden.[6][7]

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a container made of a material compatible with organic acids. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. The original manufacturer's container is often the best choice if it is empty and in good condition.[8]

  • Condition: The container must be clean, dry, and free of leaks or damage.

  • Closure: The container must have a secure, tight-fitting lid.[9][10] It must be kept closed at all times except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

Step 3: Proper Labeling

As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6][11]

The label must include:

  • The words "Hazardous Waste" .

  • Generator Information: Your name, lab location, and contact information.

  • Chemical Contents: List all constituents by their full chemical name. Do not use abbreviations or formulas. For this waste, clearly write "2-(methylamino)isonicotinic acid hydrochloride hydrate". If it is a mixture, list all components and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

Step 4: Safe Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[6]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory staff.

  • Store the container in a secondary containment bin or tray to contain any potential leaks.

  • Ensure the container is segregated from incompatible materials, particularly strong bases or oxidizing agents.[8]

Step 5: Arranging Final Disposal

Once the container is full (typically no more than 75-80% capacity to prevent spills[9]), or if your experiment is complete, arrange for pickup.

  • Contact your EH&S Department: Follow your institution's specific procedures to request a hazardous waste pickup.[11]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[1][4] This is a direct violation of environmental regulations and can damage plumbing and ecosystems.

Part 4: Emergency Procedures for Small Spills

In the event of a small spill of the solid material:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the PPE outlined in Part 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Clean-up: Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Dispose: The spill clean-up materials are now also considered halogenated hazardous waste and must be placed in the appropriate labeled container for disposal.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the critical decision points and actions in the disposal workflow for 2-(methylamino)isonicotinic acid hydrochloride hydrate.

G cluster_0 1. Initial Assessment cluster_1 2. Segregation cluster_2 3. Containerization & Disposal A Waste Generation (e.g., residual solid, contaminated wipes) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES (Contains Hydrochloride) B->C   D NO B->D   E Select 'Halogenated Organic Solid Waste' Container C->E F Select 'Non-Halogenated Waste' Container D->F G Affix 'Hazardous Waste' Tag E->G H Complete all fields: - Full Chemical Name - Generator Info - Accumulation Date - Hazard Checkboxes G->H I Store in Satellite Accumulation Area (SAA) with secondary containment H->I J Keep container closed I->J K Contact EH&S for pickup when full or project is complete J->K

Caption: Decision workflow for proper segregation and disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Organic Solvents. (n.d.). University of Florida Environmental Health and Safety.
  • 2-(methylamino)isonicotinic acid hydrochloride hydrate. (n.d.). Sigma-Aldrich.
  • Safety data sheet - Isonicotinic Acid. (2023, December 18). CPAchem.
  • Isonicotinic acid - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • Material Safety Data Sheet - Isonicotinic Acid, 99%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - Isonicotinic acid hydrazide. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Isonicotinic acid. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Thermo Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 2-(methylamino)isonicotinic acid hydrochloride hydrate

Comprehensive Safety and Operational Guide: Handling 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate As a Senior Application Scientist, I frequently consult on the safe scale-up of pyridine-based building blocks....

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(Methylamino)isonicotinic Acid Hydrochloride Hydrate

As a Senior Application Scientist, I frequently consult on the safe scale-up of pyridine-based building blocks. 2-(Methylamino)isonicotinic acid hydrochloride hydrate (Formula: C7​H8​N2​O2​⋅HCl⋅H2​O ) is a highly valuable intermediate, often utilized in the synthesis of kinase inhibitors and GPCR modulators[1]. However, treating this compound as a benign organic powder is a common operational failure. This guide provides the mechanistic rationale and self-validating protocols required to handle this specific hydrochloride hydrate safely and effectively.

Part 1: Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why this specific chemical form presents unique hazards:

  • Acidic Hydrate Dissociation : Because this molecule is crystallized as a hydrochloride hydrate, it contains stoichiometric equivalents of hydrogen chloride and water[2]. When this airborne dust contacts ambient moisture, perspiration on the skin, or the mucosal membranes of the respiratory tract and eyes, the salt dissociates. This localized release of acidic species significantly amplifies its potential to cause severe tissue irritation (GHS H315, H319)[3].

  • Haptenization and Sensitization : The methylamino-substituted isonicotinic acid core acts as an electrophilic hapten. Repeated dermal exposure can lead to covalent binding with epidermal proteins, triggering a T-cell mediated immune response and allergic contact dermatitis (GHS H317)[3].

  • Corrosive Pitting : From a logistical and equipment standpoint, the residual acidity of the hydrochloride salt can cause micro-pitting on standard 304 stainless steel analytical balance pans if not neutralized immediately after use[4].

Part 2: Operational PPE Matrix

The following table outlines the quantitative thresholds and specific Personal Protective Equipment (PPE) required to mitigate the hazards described above.

PPE CategoryAnalytical Scale (< 1.0 g)Preparative/Bulk Scale (> 1.0 g)Mechanistic Rationale
Hand Protection Single Nitrile (0.11 mm thickness)Double Nitrile (0.11 mm inner, 0.20 mm outer)Protects against dermal haptenization (H317). Nitrile offers excellent resistance to solid organic acids.
Eye Protection Safety Glasses with side shieldsIndirect-vented Chemical GogglesPrevents localized acidic dissociation in the eyes (H319) from airborne hygroscopic particulates.
Body Protection Standard Cotton Lab CoatPolypropylene Splash Apron over Lab CoatCotton absorbs moisture, which can trap the hydrate against the skin. Polypropylene is non-absorbent.
Respiratory None (if handled strictly in VBE)N95/P100 Particulate RespiratorPrevents inhalation of dust that dissociates into acidic species within the moisture-rich lungs.

Part 3: Step-by-Step Handling & Weighing Protocol

Hydrochloride hydrate powders are prone to electrostatic charging and agglomeration, causing them to "jump" and aerosolize when manipulated with a spatula. Follow this self-validating workflow to ensure zero-exposure transfer.

G Start Start: Chemical Requisition PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent 2. Prepare Ventilation (Fume Hood / VBE) PPE->Vent Static 3. Anti-Static Treatment (Ionizing Bar) Vent->Static Weigh 4. Enclosed Weighing (Analytical Balance) Static->Weigh Spill Spill Detected? Weigh->Spill SpillResp Initiate Spill Protocol (Wet wipe, Neutralize) Spill->SpillResp Yes Transfer 5. Solvent Addition (In-hood dissolution) Spill->Transfer No Decon 6. Equipment Decon (5% NaHCO3 then EtOH) SpillResp->Decon Transfer->Decon End End: Safe Handling Complete Decon->End

Figure 1: Safe handling and weighing workflow for hydrochloride hydrate salts.

Methodology:

  • Environmental Preparation : Ensure the Fume Hood or Ventilated Balance Enclosure (VBE) is operational with a verified face velocity of 80-100 fpm.

  • Static Mitigation : Pass an ionizing anti-static bar or gun over the micro-spatula and the weigh boat for 5 seconds. This neutralizes the static charge that causes the hydrate crystals to aerosolize.

  • Enclosed Weighing : Tare the anti-static weigh boat. Carefully transfer the crystalline solid. Do not grind or crush clumps aggressively, as mechanical force generates respirable fines.

  • In-Situ Dissolution (Self-Validating Step) : To completely eliminate particulate exposure during transit to the reactor, dissolve the weighed compound in your primary reaction solvent (e.g., DMSO, Methanol, or DMF) directly within the fume hood[1]. Transporting a capped liquid solution is inherently safer than transporting a dry, reactive powder.

  • Chemical Decontamination : Wipe down the balance pan, spatulas, and surrounding bench space with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. The effervescence (bubbling) will self-validate that residual HCl is being actively neutralized. Follow this with a 70% Ethanol wipe to solubilize and remove the remaining organic isonicotinic acid core[4].

Part 4: Spill Response & Disposal Plan

In the event of a breach or accidental drop, immediate and chemically sound remediation is required.

  • Solid Spill Containment : Do NOT dry sweep. Dry sweeping or brushing will immediately aerosolize the irritating hydrochloride dust into the breathing zone.

  • Neutralization Protocol :

    • If the spill occurs outside the fume hood, immediately don a P100 respirator.

    • Cover the spilled powder with absorbent laboratory pads.

    • Gently pour a 5% NaHCO3​ solution over the pads to dampen the powder (preventing dust) and neutralize the acidic chloride salt simultaneously.

    • Carefully scoop the dampened, neutralized material into a wide-mouth hazardous waste container.

  • Disposal Routing : Label the container explicitly as "Halogenated Organic Solid Waste" due to the chloride content. Segregate this waste stream strictly away from strong bases (which could cause rapid exothermic dissociation) and oxidizing agents.

References

  • American Chemical Society (ACS). "Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905". Organic Process Research & Development. Available at: [Link]

  • Fundação Oswaldo Cruz (Fiocruz). "Chemical Safety and Waste Management Manual". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylamino)isonicotinic acid hydrochloride hydrate
Reactant of Route 2
2-(methylamino)isonicotinic acid hydrochloride hydrate
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